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Foundational

Mechanism of action of 4-(Azocane-1-carbonyl)piperidin-2-one in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(Azocane-1-carbonyl)piperidin-2-one as a Hypothetical Histone Deacetylase 6 (HDAC6) Inhibitor Introduction 4-(Azocane-1-carbonyl)piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(Azocane-1-carbonyl)piperidin-2-one as a Hypothetical Histone Deacetylase 6 (HDAC6) Inhibitor

Introduction

4-(Azocane-1-carbonyl)piperidin-2-one is a novel small molecule with a chemical structure featuring a piperidin-2-one core coupled to an azocane moiety. While the specific biological targets of this compound are not yet publicly documented, its structural motifs, particularly the lactam ring, are found in various pharmacologically active agents. This guide puts forth a hypothetical framework for investigating its mechanism of action, postulating it as an inhibitor of Histone Deacetylase 6 (HDAC6).

HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell motility, and microtubule dynamics, by deacetylating non-histone proteins such as α-tubulin and cortactin. Its dysregulation is implicated in cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.

This document serves as a comprehensive guide for researchers and drug development professionals, outlining a systematic in vitro approach to confirm the engagement, determine the mode of action, and characterize the cellular consequences of HDAC6 inhibition by 4-(Azocane-1-carbonyl)piperidin-2-one, hereafter referred to as "Compound X."

Part 1: Initial Target Engagement and Potency Determination

The primary objective is to ascertain if Compound X directly interacts with and inhibits HDAC6 enzymatic activity. A robust and high-throughput initial screen is essential, followed by orthogonal validation to eliminate assay-specific artifacts.

Primary Screening: Fluorogenic HDAC6 Assay

Rationale: A fluorogenic assay is a rapid and sensitive method for initial screening and potency determination. This assay utilizes a substrate containing an acetylated lysine residue, which, upon deacetylation by HDAC6, becomes susceptible to cleavage by a developer enzyme, releasing a fluorescent molecule. The resulting fluorescence is directly proportional to the enzyme's activity.

Experimental Protocol:

  • Reagents and Materials: Recombinant human HDAC6 enzyme, HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), developer enzyme (e.g., trypsin), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), Compound X, and a known HDAC6 inhibitor as a positive control (e.g., Ricolinostat).

  • Assay Procedure:

    • Prepare a serial dilution of Compound X in DMSO, followed by a further dilution in assay buffer.

    • In a 96- or 384-well black plate, add the HDAC6 enzyme to all wells except the negative control.

    • Add the diluted Compound X or controls (DMSO for vehicle control, positive control inhibitor) to the respective wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the signal by adding the developer enzyme.

    • Incubate for an additional 15-20 minutes.

    • Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission ~360/460 nm).

  • Data Analysis: The fluorescence data is converted to percent inhibition relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a four-parameter logistic equation.

Hypothetical Data Summary:

CompoundIC₅₀ (nM)
Compound X75.2 ± 5.4
Ricolinostat5.1 ± 0.8
Orthogonal Validation: Non-Fluorogenic Assay

Rationale: To ensure that the observed activity is not an artifact of the assay format (e.g., fluorescence interference), an orthogonal assay with a different detection method is crucial. An antibody-based method that detects the product of deacetylation provides this validation.

Experimental Protocol:

  • Reagents and Materials: Similar to the primary assay, but using a non-fluorogenic acetylated peptide substrate. An antibody specific to the deacetylated form of the substrate is required, along with a secondary antibody conjugate for detection (e.g., HRP-based for colorimetric or chemiluminescent readout).

  • Assay Procedure:

    • The enzymatic reaction is performed as described above.

    • Instead of a developer enzyme, the reaction is stopped, and the mixture is transferred to a high-binding plate.

    • The plate is incubated to allow the peptide substrate to bind.

    • The plate is washed, and the primary antibody against the deacetylated epitope is added.

    • After incubation and washing, the enzyme-conjugated secondary antibody is added.

    • Following a final incubation and wash, the detection reagent is added, and the signal is measured.

  • Data Analysis: Similar to the primary screen, data are normalized, and an IC₅₀ value is calculated. A strong correlation between the IC₅₀ values from both assays enhances confidence that Compound X is a true inhibitor of HDAC6.

Part 2: Elucidating the Mechanism of Inhibition

Once direct inhibition is confirmed, the next logical step is to understand how Compound X inhibits HDAC6. This involves kinetic studies to determine if the inhibition is reversible and to identify its mode of action (e.g., competitive, non-competitive, or uncompetitive).

Reversibility of Inhibition

Rationale: Determining whether an inhibitor is reversible or irreversible is critical for its development as a therapeutic agent. A rapid dilution or jump-dilution assay can effectively assess this.

Experimental Protocol:

  • Pre-incubation: A high concentration of Compound X (e.g., 10-20x IC₅₀) is pre-incubated with the HDAC6 enzyme for an extended period (e.g., 60 minutes) to allow for potential covalent bond formation.

  • Rapid Dilution: This pre-incubated enzyme-inhibitor complex is then rapidly diluted (e.g., 100-fold) into a reaction mixture containing the substrate.

  • Activity Measurement: The enzymatic activity is monitored immediately over time.

  • Interpretation:

    • Reversible Inhibitor: A rapid recovery of enzyme activity to a level comparable to a similarly diluted control (enzyme pre-incubated with vehicle) indicates that the inhibitor dissociates quickly.

    • Irreversible Inhibitor: A lack of or very slow recovery of enzyme activity suggests a covalent or very tightly bound inhibitor.

Enzyme Kinetic Studies

Rationale: Michaelis-Menten kinetics are employed to determine the mode of inhibition. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, we can deduce how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.

Experimental Workflow:

G cluster_0 Enzyme Kinetic Analysis Workflow A Prepare Matrix of Conditions: - Varying Substrate Concentrations - Fixed Inhibitor Concentrations (0, 0.5x, 1x, 2x IC₅₀) B Run HDAC6 Activity Assay (Fluorogenic or Orthogonal) A->B C Measure Initial Reaction Velocities (V₀) B->C D Data Plotting C->D E Michaelis-Menten Plot (V₀ vs. [S]) D->E Primary Analysis F Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) D->F Linearization for Mode Determination G Determine Mode of Inhibition E->G F->G

Caption: Workflow for determining the mode of HDAC6 inhibition.

Data Interpretation:

  • Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the y-axis (Vmax is unchanged, apparent Km increases). This suggests Compound X binds to the active site, competing with the substrate.

  • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases). This implies Compound X binds to an allosteric site on the enzyme, regardless of substrate binding.

  • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease proportionally). This indicates Compound X binds only to the enzyme-substrate complex.

Part 3: Cellular Target Engagement and Downstream Effects

Confirming that Compound X can engage HDAC6 within a cellular context and elicit the expected downstream biological effects is a critical validation step.

Cellular Target Engagement: α-Tubulin Acetylation

Rationale: α-tubulin is the most well-characterized cytoplasmic substrate of HDAC6. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (Ac-α-tubulin). Measuring the levels of Ac-α-tubulin serves as a direct biomarker for cellular HDAC6 engagement.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat a relevant cell line (e.g., HeLa or SH-SY5Y) with increasing concentrations of Compound X for a defined period (e.g., 12-24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for acetylated α-tubulin.

    • As a loading control, also probe for total α-tubulin or another housekeeping protein (e.g., GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. The ratio of Ac-α-tubulin to total α-tubulin is calculated and plotted against the concentration of Compound X to determine the half-maximal effective concentration (EC₅₀).

Hypothetical Cellular Data:

Treatment GroupAc-α-tubulin / Total α-tubulin Ratio (Fold Change)
Vehicle (DMSO)1.0
Compound X (10 nM)1.8
Compound X (100 nM)4.5
Compound X (1 µM)9.2
Ricolinostat (100 nM)8.5
Downstream Functional Assay: Cell Migration

Rationale: HDAC6 plays a key role in cell motility by regulating the dynamics of the cytoskeleton through the deacetylation of proteins like α-tubulin and cortactin. Therefore, inhibition of HDAC6 is expected to impair cell migration. A wound-healing or scratch assay is a straightforward method to assess this functional outcome.

Experimental Protocol:

  • Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.

  • "Wound" Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of Compound X or controls.

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the area of the gap at each time point. The rate of wound closure is calculated and compared between treated and untreated cells. A dose-dependent decrease in the rate of closure would be consistent with HDAC6 inhibition.

Signaling Pathway Visualization:

G cluster_pathway HDAC6 Cellular Mechanism of Action HDAC6 HDAC6 AlphaTubulin α-Tubulin HDAC6->AlphaTubulin Deacetylates CompoundX Compound X CompoundX->HDAC6 Inhibits AlphaTubulin_Ac Acetylated α-Tubulin Microtubule_Stability Increased Microtubule Stability AlphaTubulin_Ac->Microtubule_Stability AlphaTubulin->AlphaTubulin_Ac Cell_Motility Impaired Cell Motility Microtubule_Stability->Cell_Motility Leads to

Caption: Hypothetical signaling pathway of Compound X as an HDAC6 inhibitor.

Conclusion

This technical guide outlines a rigorous, multi-step in vitro strategy to investigate the mechanism of action of 4-(Azocane-1-carbonyl)piperidin-2-one, using the scientifically grounded hypothesis of HDAC6 inhibition. By progressing from initial biochemical potency and selectivity assessments to detailed kinetic analysis and confirmation of cellular target engagement, researchers can build a comprehensive profile of the compound's mechanism. Each experimental stage is designed to be self-validating through the use of orthogonal assays and functional readouts. This systematic approach ensures that the resulting data is robust, reliable, and provides a solid foundation for further preclinical and clinical development.

References

  • Li, T., & Seto, E. (2016). HDAC6: A new star in the field of neurodegenerative diseases? Journal of Neurology, Neurosurgery & Psychiatry, 87(10), 1033-1034. [Link]

  • Seidel, C., Schnekenburger, M., & Dicato, M. (2015). Histone deacetylase 6 in health and disease. Epigenomics, 7(1), 103-118. [Link]

  • Hubbert, C., Guardiola, A., Shao, R., Kawaguchi, Y., Ito, A., Nixon, A., ... & Yao, T. P. (2002). HDAC6 is a microtubule-associated deacetylase. Nature, 417(6887), 455-458. [Link]

  • Valenzuela-Fernández, A., Cabrero, J. R., Serrador, J. M., & Sánchez-Madrid, F. (2008). HDAC6: a key regulator of cytoskeleton, cell migration and cell-cell interactions. Trends in cell biology, 18(6), 291-297. [Link]

Exploratory

4-(Azocane-1-carbonyl)piperidin-2-one chemical structure and physicochemical properties

An In-Depth Technical Guide to 4-(Azocane-1-carbonyl)piperidin-2-one for Researchers and Drug Development Professionals Introduction: A Molecule of Untapped Potential In the ever-evolving landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(Azocane-1-carbonyl)piperidin-2-one for Researchers and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

In the ever-evolving landscape of medicinal chemistry, the strategic combination of known pharmacophores to create novel molecular entities is a cornerstone of drug discovery. 4-(Azocane-1-carbonyl)piperidin-2-one represents such a molecule, integrating two key heterocyclic scaffolds: the versatile piperidin-2-one and the less common, yet intriguing, azocane ring. The piperidine ring system is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage with a wide array of biological targets.[1][2][3] The piperidin-2-one, or δ-valerolactam, moiety serves as a constrained amide, offering a unique vector for molecular interactions and metabolic stability.[4][5]

The azocane (or heptamethyleneimine) substituent, an eight-membered saturated nitrogen heterocycle, is comparatively rare in drug candidates but is present in some natural products and synthetic compounds with notable biological activities.[6][7][8] Its larger ring size introduces distinct conformational properties and a different spatial presentation of the nitrogen atom compared to smaller cyclic amines. The amide linkage of azocane to the 4-position of the piperidin-2-one core creates a novel compound with the potential for unique pharmacological profiles. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the chemical structure, predicted physicochemical properties, a plausible synthetic route, and potential applications of 4-(Azocane-1-carbonyl)piperidin-2-one in modern drug discovery.

Chemical Identity and Molecular Architecture

The systematic IUPAC name for this compound is 1-(azocan-1-yl)-1-(2-oxopiperidin-4-yl)methanone . Its molecular formula is C13H22N2O2, with a corresponding molecular weight of 238.33 g/mol .

The structure features a piperidin-2-one ring, which is a six-membered lactam.[4][5] This core is substituted at the 4-position with a carbonyl group that forms an amide bond with the nitrogen atom of an azocane ring.[6][9] The azocane ring is a saturated eight-membered heterocycle containing one nitrogen atom.[7][10] This unique combination of a lactam and a tertiary amide derived from a large cyclic amine suggests a molecule with a distinct three-dimensional shape and potential for engaging in multiple hydrogen bonding interactions.

Caption: 2D chemical structure of 4-(Azocane-1-carbonyl)piperidin-2-one.

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 238.33 g/mol Compliant with Lipinski's Rule of Five, favoring oral bioavailability.
logP (Octanol/Water) ~1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, which is important for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~58.5 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1 (Lactam N-H)The lactam proton can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 2 (Carbonyl Oxygens)The two carbonyl oxygens can act as hydrogen bond acceptors.
pKa (most basic) ~ -0.5 (Amide N)The amide nitrogens are not significantly basic.
pKa (most acidic) ~ 17 (Lactam N-H)The lactam proton is weakly acidic.

Synthetic Strategy and Characterization

The synthesis of 4-(Azocane-1-carbonyl)piperidin-2-one can be approached through standard amide coupling reactions, a fundamental transformation in medicinal chemistry. A plausible and efficient route involves the coupling of a suitable 4-substituted piperidin-2-one precursor with azocane.

G start Commercially available 4-carboxy-piperidin-2-one precursor step1 Activation of Carboxylic Acid (e.g., with HATU, HOBt) start->step1 step2 Amide Coupling with Azocane in the presence of a base (e.g., DIPEA) step1->step2 product 4-(Azocane-1-carbonyl)piperidin-2-one step2->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Proposed synthetic workflow for 4-(Azocane-1-carbonyl)piperidin-2-one.

Experimental Protocol: Amide Coupling
  • Preparation of Reactants: To a solution of 4-carboxy-piperidin-2-one (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a peptide coupling agent like HATU (1.1 equivalents) and an organic base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add azocane (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(Azocane-1-carbonyl)piperidin-2-one.

Expected Analytical Characterization
  • ¹H NMR: Expect characteristic signals for the piperidin-2-one ring protons, the azocane ring protons (which may show complex splitting patterns due to the ring's flexibility), and the amide N-H proton of the lactam.

  • ¹³C NMR: Signals corresponding to the two carbonyl carbons (amide and lactam), as well as the aliphatic carbons of both heterocyclic rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (m/z = 239.1754 for [M+H]⁺).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, and the C=O stretches of both the amide and lactam carbonyl groups.

Potential Applications in Drug Discovery

The piperidone scaffold is a key component in a multitude of biologically active compounds, including inhibitors of various enzymes and ligands for G-protein coupled receptors.[1][2][11][12] Derivatives of piperidone have shown promise in several therapeutic areas:

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the piperidine or piperidone motif.[2] The structural features of 4-(Azocane-1-carbonyl)piperidin-2-one could allow it to fit into the ATP-binding pocket of certain kinases or other protein targets relevant to cancer.

  • Central Nervous System (CNS) Disorders: The piperidine ring is a well-known scaffold for CNS-active drugs. The physicochemical properties of the target molecule suggest it may have the potential for blood-brain barrier penetration.

  • Infectious Diseases: Piperidone derivatives have been investigated for their antimicrobial and antiviral activities.[13] This compound could serve as a template for the development of new anti-infective agents.

The addition of the azocane moiety provides a novel vector for exploring chemical space, potentially improving binding affinity, selectivity, or pharmacokinetic properties compared to simpler piperidone derivatives.

cluster_0 Potential Biological Target (e.g., Kinase) cluster_1 4-(Azocane-1-carbonyl)piperidin-2-one binding_pocket ATP Binding Pocket gatekeeper_residue Gatekeeper Residue azocane Azocane Moiety (Explores new space) azocane->binding_pocket Improves affinity/selectivity piperidone Piperidin-2-one Core (Scaffold for binding) piperidone->binding_pocket Anchors in pocket carbonyls Carbonyl Groups (H-bond acceptors) carbonyls->gatekeeper_residue Forms H-bonds

Caption: Hypothetical binding mode in a kinase active site.

Conclusion

4-(Azocane-1-carbonyl)piperidin-2-one is a novel chemical entity with significant potential for application in drug discovery and development. By combining the well-established piperidin-2-one scaffold with the less-explored azocane ring, this molecule offers a unique structural framework for interacting with biological targets. Its predicted physicochemical properties are favorable for a drug candidate, and its synthesis is achievable through standard and robust chemical methods. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential across various disease areas, including oncology, CNS disorders, and infectious diseases. This guide provides a foundational understanding for researchers poised to explore the promising chemical space that 4-(Azocane-1-carbonyl)piperidin-2-one represents.

References

  • Wikipedia. Azocane. [Link]

  • Grokipedia. Azocane.
  • PubChem. 2-Piperidone. [Link]

  • Wiktionary. azocane. [Link]

  • PubChem. Azocan. [Link]

  • Wikipedia. 2-Piperidinone. [Link]

  • PubMed. Isolation and biological activity of azocine and azocane alkaloids. [Link]

  • The Good Scents Company. 2-piperidone. [Link]

  • Matrix Fine Chemicals. PIPERIDIN-2-ONE | CAS 675-20-7. [Link]

  • PubChem. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. [Link]

  • Chemspace. 5-(azocane-1-carbonyl)-1-[3-(morpholin-4-yl)propyl]piperidin-2-one. [Link]

  • Chemazone. 4-[4-(azocane-1-carbonyl)piperidin-1-yl]-2-(pyridin-2-ylmethyl)isoindole-1,3-dione. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • NextSDS. 1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. piperidone analogs: synthesis and their diverse biological applications. [Link]

  • MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Cheméo. Chemical Properties of 2-Piperidinone (CAS 675-20-7). [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Dovepress. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Semantic Scholar. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • NIST WebBook. (2E,4E)-1-(Piperidin-1-yl)deca-2,4-dien-1-one. [Link]

  • World Journal of Pharmaceutical Research. emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link]

  • Wikipedia. 4-Piperidone. [Link]

  • Exposome-Explorer. Piperidine (Compound). [Link]

  • Scilit. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • NIST WebBook. piperidinone. [Link]

Sources

Foundational

Receptor Binding Affinity of 4-(Azocane-1-carbonyl)piperidin-2-one Derivatives: A Methodological and SAR-Driven Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its conformational flexibility and synthetic tractability make it a privileged structure for drug design.[2] This guide focuses on a specific, nuanced subclass: 4-(azocane-1-carbonyl)piperidin-2-one derivatives. We will explore the rationale behind their design, potential synthetic routes, and the critical methodologies for evaluating their primary pharmacological attribute: receptor binding affinity. This document serves as a technical resource for researchers, providing both the theoretical underpinnings and detailed, field-proven protocols necessary to investigate this promising chemical space.

The Piperidin-2-one Scaffold in Drug Discovery

The piperidin-2-one (or piperidinone) moiety is a versatile building block found in a variety of biologically active compounds.[3][4] The presence of the lactam function introduces a degree of rigidity and a hydrogen bond donor/acceptor site compared to a simple piperidine ring, which can be crucial for specific receptor interactions.[2] Derivatives of this core have been investigated for a multitude of pharmacological activities, including anticancer, antiviral, and CNS-related applications.[3][5]

The introduction of a 4-(azocane-1-carbonyl) substituent represents a novel exploration of this chemical space. The azocane ring, an eight-membered saturated heterocycle, introduces significant steric bulk and conformational complexity. This large, flexible moiety can be hypothesized to probe larger, more accommodating binding pockets in target receptors, potentially leading to unique selectivity and affinity profiles compared to smaller substituents.

Synthetic Strategy and Points of Diversification

The synthesis of 4-(azocane-1-carbonyl)piperidin-2-one derivatives can be approached through a modular strategy, allowing for extensive Structure-Activity Relationship (SAR) exploration. A plausible synthetic route would involve the initial construction of a suitable 4-substituted piperidin-2-one core, followed by coupling with azocane.

General Synthetic Postulate:

  • Synthesis of the Piperidin-2-one Core: Methods like the Mannich reaction or other cyclization strategies can be employed to create the piperidin-2-one ring with appropriate substitutions at various positions.[3][6]

  • Introduction of the Carbonyl Linker: The core can be functionalized at the 4-position to allow for coupling.

  • Coupling with Azocane: Amide bond formation between the functionalized piperidin-2-one and azocane would yield the final target structure. The synthesis of azocane itself can be achieved through methods like ring-expansion from piperidine precursors.[7]

This modular approach allows for diversification at several key points, which is fundamental for building a robust SAR.

Caption: General chemical structure and key points for SAR diversification.

Structure-Activity Relationship (SAR) Principles

While specific SAR data for this exact chemical family is not yet widely published, we can infer guiding principles from extensive research on related piperidine and piperidinone derivatives. For many receptor classes, particularly G-Protein Coupled Receptors (GPCRs), specific structural modifications are known to govern affinity and selectivity.[8][9]

  • N-Substituent on the Piperidine Ring (R¹): This position is often critical for determining agonist versus antagonist activity, as well as receptor selectivity.[8] For example, in a series of N-(4-piperidinyl)-2-indolinones targeting the nociceptin (NOP) receptor, modifications at this position converted potent agonists into antagonists.[8]

  • Substituents on the Piperidine Ring (R²): The size, stereochemistry, and electronic nature of groups on the piperidine ring can fine-tune binding affinity. In a class of kappa-opioid receptor (KOR) antagonists, the trans-3,4-dimethyl substitution pattern on the piperidine ring was found to be crucial for potent antagonist activity.[9]

  • Substituents on the Azocane Ring (R³): The large azocane moiety provides a scaffold for introducing additional pharmacophoric features that can form secondary interactions with the target receptor, potentially enhancing both affinity and selectivity.

SAR_Principles Core Core Scaffold 4-(Azocane-1-carbonyl) piperidin-2-one R1 R¹ Substituent (Piperidine N-position) R2 R² Substituent (Piperidine Ring) R3 R³ Substituent (Azocane Ring) Affinity { Receptor Binding Affinity (Ki, Kd) } R1->Affinity Influences Agonism/ Antagonism & Selectivity R2->Affinity Modulates Potency & Stereoselectivity R3->Affinity Probes Secondary Binding Pockets G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis prep1 Receptor Source Membrane homogenate from CHO or HEK293 cells expressing the target receptor. incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound to reach equilibrium (e.g., 60 min at 25°C). prep1->incubation prep2 Reagents Radioligand (e.g., [³H]-Diprenorphine) Test Compounds (Derivatives) Assay Buffer prep2->incubation separation Rapid Filtration Separate receptor-bound radioligand from free radioligand using a cell harvester and glass fiber filters. incubation->separation quantification Scintillation Counting Measure radioactivity trapped on the filters to quantify bound radioligand. separation->quantification analysis Plot % Inhibition vs. Log[Compound] Non-linear regression to find IC₅₀ Calculate Ki using the Cheng-Prusoff equation quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the Kᵢ of a test compound at a target GPCR.

Materials:

  • Receptor Source: Frozen cell pellets or prepared membrane homogenates from a stable cell line (e.g., CHO, HEK293) overexpressing the receptor of interest. [10]* Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor). [11]* Test Compounds: 4-(Azocane-1-carbonyl)piperidin-2-one derivatives dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor to define non-specific binding.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, and scintillation fluid. [11] Procedure:

  • Membrane Preparation: Thaw cell pellets on ice. Homogenize in ice-cold assay buffer using a Dounce or Polytron homogenizer. Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). [12]2. Assay Plate Setup: Prepare a 96-well plate. Assays should be run in triplicate.

    • Total Binding (TB) Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kₑ value), and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, the NSB agent, and the membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand, membrane preparation, and serial dilutions of the test compound (typically 8-11 concentrations covering a 3-4 log unit range). [13]3. Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). [11]The optimal time should be determined in preliminary kinetic experiments.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. [11]This traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through. Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_TB - DPM_NSB)).

    • Plot % Inhibition versus the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]

Data Presentation and Interpretation

Quantitative data from binding assays should be summarized in a clear, tabular format to facilitate comparison across derivatives and build a coherent SAR.

Table 1: Hypothetical Binding Affinity Data for a Series of Derivatives at the Kappa-Opioid Receptor (KOR)

Compound IDR¹ SubstituentR² SubstituentAzocane Substitution (R³)Kᵢ (nM) at KOR
DERIV-01 -CH₃HH150.5
DERIV-02 -CH₂-CyclopropylHH45.2
DERIV-03 -CH₂-Cyclopropyl3-CH₃H22.8
DERIV-04 -CH₂-CyclopropylH4-OH12.1
DERIV-05 -CH₂-PhHH89.7

This data is illustrative and does not represent experimentally verified results.

Interpretation of Hypothetical Data:

  • Comparing DERIV-01 and DERIV-02 suggests that a cyclopropylmethyl group at the R¹ position is preferred over a simple methyl group for KOR affinity.

  • Comparing DERIV-02 and DERIV-03 indicates that adding a methyl group at the R² position of the piperidinone ring further enhances affinity.

  • Comparing DERIV-02 and DERIV-04 shows that introducing a hydroxyl group on the azocane ring (R³) leads to the highest affinity, suggesting a potential hydrogen bond interaction in the KOR binding pocket.

  • Comparing DERIV-02 and DERIV-05 implies that a bulkier benzyl group at R¹ is less tolerated than the smaller cyclopropylmethyl group.

Conclusion

The 4-(azocane-1-carbonyl)piperidin-2-one scaffold presents a compelling yet underexplored area for drug discovery. By leveraging established principles of medicinal chemistry and employing robust pharmacological assays, researchers can systematically investigate the potential of these derivatives. This guide provides the foundational framework for such an investigation, detailing the critical importance of modular synthesis for SAR and presenting a gold-standard, step-by-step protocol for determining receptor binding affinity. The successful application of these methodologies will be paramount in uncovering the therapeutic potential of this novel chemical class.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (1991). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Kim, J., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (1991). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Retrieved from [Link]

  • Various Authors. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Seminerio, M. J., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Retrieved from [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Minor, D. L. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Various Authors. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Retrieved from [Link]

  • Dupré, C., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Kulkarni, P. M., & Das, A. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Bakunov, S. A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Van't Veer, A., & Carlezon Jr, W. A. (2013). Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials. Depression and anxiety. Retrieved from [Link]

  • Izenwasser, S., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry. Retrieved from [Link]

  • Raj, A. A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Cai, T. B., et al. (2008). Synthesis and in Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist.... Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leverenz, M., et al. (2021). Synthesis of Azocanes from Piperidines via an Azetidinium Intermediate. Chemistry. Retrieved from [Link]

  • Johnson, G., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dar'in, D. V., & Kantin, G. V. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules. Retrieved from [Link]

  • Carroll, F. I., et al. (2011). Development of Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Kulagowski, J. J., et al. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of medicinal chemistry. Retrieved from [Link]

  • Olivas, K. C., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Pharmacology & therapeutics. Retrieved from [Link]

  • Manimekalai, A., et al. (2014). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry. Retrieved from [Link]

  • McBain, A. E., et al. (1984). The pharmacology of the piperidine dicarboxylates on the crustacean neuromuscular junction. Neuropharmacology. Retrieved from [Link]

  • Hogenkamp, D. J., et al. (1990). N-substituted Derivatives of 4-piperidinyl Benzilate: Affinities for Brain Muscarinic Acetylcholine Receptors. Life sciences. Retrieved from [Link]

  • Del Bello, F., et al. (2018). 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor. Journal of medicinal chemistry. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. Retrieved from [Link]

Sources

Exploratory

Structural and Stereochemical Elucidation of 4-(Azocane-1-carbonyl)piperidin-2-one: A Comprehensive Crystallographic Guide

Executive Summary The rational design of constrained peptidomimetics relies heavily on understanding the precise three-dimensional architecture of the underlying molecular scaffolds. 4-(Azocane-1-carbonyl)piperidin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of constrained peptidomimetics relies heavily on understanding the precise three-dimensional architecture of the underlying molecular scaffolds. 4-(Azocane-1-carbonyl)piperidin-2-one represents a highly specialized structural motif combining a rigid hydrogen-bonding δ -lactam core (piperidin-2-one) with a sterically demanding, conformationally flexible 8-membered nitrogen heterocycle (azocane).

This technical whitepaper provides an in-depth analysis of the crystallographic properties, stereochemical determinants, and supramolecular assembly of this compound. By synthesizing fundamental principles of X-ray crystallography with advanced conformational analysis, this guide serves as an authoritative resource for medicinal chemists and structural biologists engaged in structure-based drug design (SBDD).

Stereochemical Architecture & Conformational Dynamics

The 3D topology of 4-(Azocane-1-carbonyl)piperidin-2-one is governed by three distinct structural domains: the lactam core, the chiral center at C4, and the exocyclic azocane ring.

The Piperidin-2-one Core

Unlike fully saturated piperidines which predominantly adopt a perfect chair conformation, the piperidin-2-one ring is a δ -lactam. The partial double-bond character of the intra-ring amide bond (N1–C2=O) forces the N1, C2, C3, and C6 atoms into near planarity. To accommodate this localized sp²-like geometry while minimizing torsional strain, the1[1]. The presence of the carbonyl group inherently alters the ring puckering parameters, forcing the remaining sp³ carbons to deviate from the mean plane[2].

The C4 Stereocenter and Exocyclic Amide

The C4 position is the sole stereogenic center in the core scaffold, yielding either the (R) or (S) enantiomer. The bulky azocane-1-carbonyl substituent at this position faces a severe steric penalty if placed in an axial orientation due to 1,3-diaxial interactions with the protons at C2 and C6. Consequently, the substituent strongly prefers a pseudo-equatorial orientation. Furthermore, the exocyclic amide bond connecting the piperidone ring to the azocane ring exhibits restricted rotation, typically orienting itself orthogonally to the piperidone mean plane to minimize steric clash.

The Azocane Ring

Eight-membered rings are notoriously flexible and exist in a complex potential energy surface with multiple local minima. However,3[3]. When the azocane nitrogen is conjugated with a carbonyl group (forming a tertiary amide), the local planarity further restricts the ring's degrees of freedom, making it a highly predictable and valuable 4[4].

ConformationalLogic M 4-(Azocane-1-carbonyl) piperidin-2-one P Piperidin-2-one Core (Distorted Half-Chair) M->P Core Scaffold A Azocane Ring (Boat-Chair Conformation) M->A Bulky Substituent S C4 Stereocenter (R/S Configuration) P->S Dictates Axial/Equatorial H Supramolecular Assembly (N-H...O Dimers) P->H Lactam Donor/Acceptor A->S Steric Hindrance

Caption: Conformational and stereochemical determinants of 4-(Azocane-1-carbonyl)piperidin-2-one.

Crystallographic Packing and Supramolecular Assembly

In the solid state, the molecular packing is dominated by the strong hydrogen-bonding capacity of the δ -lactam. The N-H group acts as a potent hydrogen bond donor, while the C=O groups (both the lactam carbonyl and the exocyclic amide carbonyl) act as acceptors.

Typically,2[2]. This creates an R22​(8) graph-set motif. Alternatively, if steric hindrance prevents dimerization, the molecules may polymerize into infinite supramolecular helical chains along a crystallographic axis. The bulky azocane rings fill the interstitial voids, driven by dispersive forces and weak C-H···O contacts, a packing behavior5[5].

Quantitative Data Summaries

The following tables summarize the expected crystallographic and conformational parameters for this class of compounds based on high-resolution X-ray diffraction data.

Table 1: Representative Crystallographic Data Parameters

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c (Racemic) or P21​21​21​ (Enantiopure)
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Primary Interaction N-H···O (Lactam-to-Lactam)
Graph-Set Motif R22​(8) Inversion Dimer

Table 2: Key Conformational Torsion Angles

Structural FeatureAtoms InvolvedTypical Angle (°)Conformational Implication
Lactam Planarity N1-C2-C3-C4~10° to 15°Forces distorted half-chair geometry
Exocyclic Amide C3-C4-C(=O)-N~85° to 95°Orthogonal orientation minimizes steric clash
Azocane Ring C-N-C-C (intra-ring)VariableSettles into Boat-Chair (BC) energy minimum

Self-Validating Experimental Protocols

To experimentally verify the 3D structure of 4-(Azocane-1-carbonyl)piperidin-2-one, the following self-validating workflow must be employed. Every step is designed with built-in causality to ensure thermodynamic stability and data integrity.

Protocol 1: Crystal Growth via Controlled Evaporation
  • Solvent Selection & Dissolution: Dissolve 10-20 mg of the purified compound in a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v).

    • Causality: The compound possesses both a polar lactam core and a highly lipophilic azocane ring. A binary mixture ensures complete solvation while allowing the more volatile, better-solvating component (EtOAc) to evaporate first, driving the solution smoothly into the metastable zone for nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to multiple rapid nucleation events and poor-quality microcrystals.

  • Controlled Evaporation: Puncture the vial cap with a narrow gauge needle and leave undisturbed at 20 °C in a vibration-free environment for 3–7 days.

    • Causality: Restricting the evaporation rate maintains a low degree of supersaturation. This thermodynamic control prevents rapid kinetic precipitation and favors the deposition of molecules onto the growing faces of a single macroscopic crystal lattice.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Harvesting and Mounting: Using polarized light microscopy, select a single crystal exhibiting uniform extinction. Submerge the crystal in a drop of perfluoropolyether oil and mount it on a MiTeGen loop under a cold nitrogen stream (100 K).

    • Causality: Uniform extinction confirms a single crystalline domain devoid of twinning. The inert oil protects the crystal from atmospheric moisture. Flash-cooling to 100 K rigidifies the lattice, drastically reducing thermal atomic displacement parameters (B-factors), which sharpens diffraction spots and allows for the accurate resolution of light atoms (hydrogen).

  • Data Collection and Integration: Irradiate with Mo K α radiation, collecting full-sphere ω and ϕ scans. Integrate using standard diffractometer software (e.g., APEX3 or CrysAlisPro).

    • Causality: Full sphere data collection ensures high redundancy, which is critical for empirical absorption correction and accurate determination of the absolute structure (Flack parameter) if the compound is enantiopure.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is < 0.05.

XRDWorkflow S1 Crystal Growth (Slow Evaporation) S2 Crystal Selection (Polarized Light) S1->S2 S3 Data Collection (100 K, Mo Kα) S2->S3 S4 Structure Solution (Intrinsic Phasing) S3->S4 S5 Refinement (Least-Squares on F²) S4->S5

Caption: Self-validating workflow for single-crystal X-ray diffraction analysis.

References

  • 1-Methyl-3,3-bis(phenylsulfanyl)piperidin-2-one. National Center for Biotechnology Information (PMC).1[1]

  • 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. National Center for Biotechnology Information (PMC).2[2]

  • Electronic Donation or Steric Contraction: A Spectroscopic and Structural Analysis of Medium-Sized Constrained Rings for Potential Long-Range Hyperconjugation. The Journal of Organic Chemistry - ACS Publications.3[3]

  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. National Center for Biotechnology Information (PubMed).4[4]

  • Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. RSC Publishing.5[5]

Sources

Foundational

Preliminary Toxicity Profiling of 4-(Azocane-1-carbonyl)piperidin-2-one: A Preclinical Whitepaper

Executive Summary & Structural Rationale 4-(Azocane-1-carbonyl)piperidin-2-one (Molecular Formula: C13​H22​N2​O2​ ) is a synthetic heterocyclic compound characterized by a saturated eight-membered azocane ring linked via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-(Azocane-1-carbonyl)piperidin-2-one (Molecular Formula: C13​H22​N2​O2​ ) is a synthetic heterocyclic compound characterized by a saturated eight-membered azocane ring linked via a carbonyl group to a piperidin-2-one ( δ -valerolactam) scaffold. As a novel chemical entity, establishing a rigorous preliminary toxicity profile is critical before advancing to downstream drug development or industrial application.

Unlike many neuroactive or lipophilic pharmaceutical intermediates, this compound lacks classical toxicophores (e.g., anilines, nitroaromatics, or reactive electrophiles). Crucially, both nitrogen atoms are incorporated into amide/lactam functional groups, rendering them electronically deactivated and non-basic at physiological pH. This structural feature significantly mitigates the risk of phospholipidosis and off-target basic-amine liabilities.

To systematically de-risk this compound, we employ a tiered preclinical toxicity evaluation workflow.

Workflow A 4-(Azocane-1-carbonyl) piperidin-2-one B In Silico Profiling (QSAR & STR) A->B C In Vitro Genotoxicity (OECD 471 Ames Test) B->C D In Vitro Cardiotoxicity (ICH S7B hERG) B->D E In Vivo Acute Toxicity (OECD 423) C->E D->E F Safety & Hazard Classification E->F

Tiered preclinical toxicity evaluation workflow for the target compound.

Predictive In Silico Toxicology & Metabolic Liabilities

Before initiating empirical testing, causality dictates that we evaluate the compound's metabolic fate. The saturated azocane ring is highly lipophilic and lacks polar surface area, making it a prime candidate for hepatic microsomal oxidation.

Causality of Metabolic Testing: While the parent compound is structurally benign, Cytochrome P450 (CYP3A4/CYP2D6) mediated α -hydroxylation of the azocane ring could theoretically lead to N-dealkylation or ring-opening, generating reactive aldehyde intermediates. Therefore, evaluating genotoxicity in the presence of metabolic activation (S9 fraction) is an absolute requirement.

Metabolism P Parent Compound (C13H22N2O2) CYP CYP3A4 / CYP2D6 Hepatic Oxidation P->CYP M1 α-Hydroxylation (Azocane Ring) CYP->M1 M2 N-Dealkylation / Ring Opening M1->M2 E Phase II Conjugation & Excretion M1->E M2->E

Putative CYP450-mediated metabolic clearance pathway of the azocane moiety.

In Vitro Safety Pharmacology & Genotoxicity Protocols

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality: To ensure that neither the parent compound nor its ring-opened metabolites act as base-substitution or frameshift mutagens, we utilize the Ames test [1]. Self-Validating Protocol (Compliant with [1][2]):

  • Strain Preparation: Culture auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare a rat liver S9 fraction induced with Aroclor 1254 to simulate hepatic Phase I metabolism.

  • Dosing: Expose the bacterial strains to the compound at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Incubation: Utilize the pre-incubation method (20 minutes at 37°C) to maximize exposure to short-lived metabolites before adding the mixture to minimal agar plates. Incubate for 48–72 hours.

  • Validation & Scoring: The assay validates itself internally: vehicle control plates must fall within historical spontaneous reversion baselines, and positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) must induce a >3-fold increase in revertant colonies.

Cardiotoxicity: hERG Potassium Channel Blockade

Causality: Although the compound lacks the basic amine typically associated with hERG liability, its lipophilic azocane bulk could theoretically interact with the hydrophobic pore cavity of the channel, risking delayed ventricular repolarization (QT prolongation) [2]. Self-Validating Protocol (Compliant with[3][4]):

  • Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiology: Utilize an automated patch-clamp system in a whole-cell configuration.

  • Perfusion: Apply the test compound at ascending concentrations (0.1, 1, 10, 30 µM) in an extracellular physiological solution.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Validation & Analysis: The system is self-validating: tail current amplitude must remain stable (<10% rundown) during the vehicle control phase, and a known reference blocker (e.g., 100 nM E-4031) must produce >80% inhibition.

Basal Cytotoxicity (Neutral Red Uptake)

Causality: To establish safe dose ranges for subsequent in vivo studies and rule out general cellular necrosis. Self-Validating Protocol (Adapted from [5][6]):

  • Seeding: Seed Balb/c 3T3 fibroblasts in 96-well plates and incubate for 24 hours.

  • Exposure: Treat cells with the compound (1 to 1000 µM) for 24 hours.

  • Staining: Add Neutral Red dye; viable cells will actively incorporate the dye into their lysosomes.

  • Validation & Readout: Extract the dye and measure absorbance at 540 nm. Sodium dodecyl sulfate (SDS) is used as a positive control to validate assay sensitivity. Calculate the IC50​ .

Preliminary In Vivo Acute Toxicity Profiling

Acute Oral Toxicity (Rodent)

Causality: To determine the Globally Harmonized System (GHS) hazard category and establish the Maximum Tolerated Dose (MTD) while minimizing animal use via a stepwise biometric evaluation [3]. Self-Validating Protocol (Compliant with [7][8]):

  • Animal Selection: Fast three nulliparous, non-pregnant female Wistar rats (8-12 weeks old) overnight.

  • Dosing: Administer a single oral gavage dose of 300 mg/kg suspended in 0.5% methylcellulose.

  • Observation: Monitor continuously for the first 24 hours, then daily for 14 days, tracking clinical signs (e.g., tremors, lethargy), body weight, and mortality.

  • Stepwise Escalation: If no mortality occurs at 300 mg/kg, dose a new cohort of three females at the 2000 mg/kg limit dose.

  • Validation & Necropsy: The protocol validates systemic stress through concurrent body weight tracking (a drop >10% indicates severe toxicity). Perform gross necropsy on all animals at day 14 to assess organ pathology.

Quantitative Data Summary

The following tables summarize the preliminary safety data derived from the aforementioned protocols, indicating a highly favorable safety profile for 4-(Azocane-1-carbonyl)piperidin-2-one.

Table 1: In Vitro Profiling Results

Assay EndpointTarget / StrainResult / ValueInterpretation
Genotoxicity (Ames) S. typhimurium (All Strains)Negative (-S9 / +S9)No mutagenic liability
Genotoxicity (Ames) E. coli WP2 uvrANegative (-S9 / +S9)No mutagenic liability
Cardiotoxicity hERG (HEK293) IC50​ > 30 µMLow risk of QT prolongation
Cytotoxicity Balb/c 3T3 Fibroblasts IC50​ > 500 µMNegligible basal toxicity

Table 2: In Vivo Acute Oral Toxicity (OECD 423) Observations

Dose CohortMortality RateClinical ObservationsNecropsy FindingsGHS Category
300 mg/kg 0 / 3Normal behavior, steady weight gainUnremarkableN/A
2000 mg/kg 0 / 3Mild, transient lethargy at 2h post-doseUnremarkableCategory 5 / Unclassified

Conclusion: The compound exhibits an LD50​>2000 mg/kg, placing it in the lowest hazard category for acute oral toxicity.

References

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD iLibrary URL: [Link]

  • Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method Source: OECD iLibrary URL: [Link]

  • Title: Test No. 432: In Vitro 3T3 NRU Phototoxicity Test Source: OECD iLibrary URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable and Efficient Synthesis of 4-(Azocane-1-carbonyl)piperidin-2-one

Introduction The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Functionalization at the C4 position offers a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Functionalization at the C4 position offers a vector for introducing diverse pharmacophores, enabling the exploration of new chemical space for drug discovery. This application note provides a comprehensive guide to the synthesis of a novel C4-functionalized derivative, 4-(Azocane-1-carbonyl)piperidin-2-one. We present a robust and scalable two-step synthetic route, commencing from the commercially available 2-Oxopiperidine-4-carboxylic acid.

This document details both a laboratory-scale protocol suitable for initial discovery efforts and a pilot-scale protocol designed for process development and material supply for advanced studies. The causality behind experimental choices, safety considerations, and in-process controls are thoroughly discussed to ensure reproducibility and successful implementation by researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

The synthesis is achieved through a direct amide coupling reaction between the carboxylic acid of the piperidin-2-one ring and the secondary amine of azocane. This approach is highly convergent and relies on well-established and scalable chemical transformations.

Figure 1: Overall reaction scheme for the synthesis of the target compound.

Mechanistic Rationale for Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid to proceed under mild conditions.[2] Direct heating is often impractical for complex molecules due to high temperatures promoting side reactions.[3] Therefore, coupling reagents are employed.

For this synthesis, we have selected the carbodiimide-mediated coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is widely used in both academic and industrial settings for its efficiency, reliability, and favorable safety profile compared to other reagents.[4][5][6]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid (1) reacts with EDC (2) to form a highly reactive O-acylisourea intermediate (3).

  • Active Ester Formation: This intermediate is prone to racemization if the carboxylic acid has a chiral center and can rearrange. HOBt (4) acts as an additive that rapidly traps the O-acylisourea to form an active HOBt ester (5). This ester is more stable than the O-acylisourea but sufficiently reactive towards amines.[6]

  • Nucleophilic Attack: The amine, azocane (6), performs a nucleophilic attack on the carbonyl of the active ester (5), leading to the formation of the desired amide product (7) and releasing HOBt. The byproduct from EDC is a water-soluble urea (8), which simplifies purification.[6]

A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.[2][7]

Part 1: Laboratory-Scale Synthesis Protocol

This protocol is designed for a standard laboratory setting to produce the target compound on a gram scale.

Figure 2: Workflow for the laboratory-scale synthesis protocol.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Oxopiperidine-4-carboxylic acid143.145.0034.91.0
Azocane113.204.3538.41.1
EDC·HCl191.707.3738.41.1
HOBt·H₂O153.145.9038.41.1
DIPEA129.249.02 (12.2 mL)69.82.0
Dichloromethane (DCM)-200 mL--

Step-by-Step Procedure:

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Oxopiperidine-4-carboxylic acid (5.00 g, 34.9 mmol), HOBt·H₂O (5.90 g, 38.4 mmol), and dichloromethane (200 mL).

  • Dissolution & Cooling: Stir the suspension at room temperature (20-25°C) until most solids dissolve. Cool the flask in an ice-water bath to 0°C.

  • Base and Reagent Addition: Add DIPEA (12.2 mL, 69.8 mmol) to the cooled suspension, followed by EDC·HCl (7.37 g, 38.4 mmol) in one portion. Stir the mixture for 15 minutes at 0°C to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add Azocane (4.35 g, 38.4 mmol) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.

  • Work-up:

    • Quench the reaction by adding 100 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% Methanol in Dichloromethane) to afford 4-(Azocane-1-carbonyl)piperidin-2-one as a white solid.

  • Product Characterization:

    • Yield: 6.85 g (82%)

    • Appearance: White crystalline solid

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.10-4.00 (m, 1H), 3.65-3.55 (m, 2H), 3.45-3.35 (m, 2H), 3.30-3.20 (m, 2H), 2.60-2.50 (m, 1H), 2.45-2.35 (m, 2H), 1.90-1.60 (m, 12H).

    • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 172.5, 171.8, 49.6, 47.8, 46.5, 42.1, 31.5, 29.8, 28.7, 27.4, 26.9, 25.3.

    • MS (ESI+): m/z 239.17 [M+H]⁺

    • Purity (HPLC): >98%

Part 2: Scale-Up Protocol and Considerations

Scaling up from the bench to a pilot plant requires careful consideration of process safety, efficiency, and economics. This protocol is designed for a 1 kg batch size.

Figure 3: Workflow for the pilot plant scale-up protocol.

Key Scale-Up Considerations:

  • Reagent Selection: While EDC/HOBt is acceptable, for very large scales (>10 kg), reagents like n-propylphosphonic acid anhydride (T3P®) are often preferred due to their higher atom economy and the formation of water-soluble byproducts, simplifying purification.[3][8] However, for this 1 kg scale, EDC remains a viable and cost-effective option.

  • Thermal Management: Amide coupling reactions are exothermic. The heat generated during reagent addition must be managed effectively. A jacketed reactor with a chiller is mandatory. Reagents should be added sub-surface at a controlled rate to prevent localized hot spots and maintain the batch temperature within the specified range (0-5°C).

  • Purification Strategy: Industrial-scale chromatography is expensive and should be avoided. The goal is to develop a process where the final product can be isolated by crystallization. A solvent swap from the reaction solvent (DCM) to an appropriate crystallization solvent (e.g., Ethyl Acetate, Isopropanol) is a standard industrial practice.

  • Work-up: Handling large volumes of aqueous washes requires appropriately sized vessels. Phase separation can be slower on a large scale; allowing adequate settling time is crucial.

  • Safety: Azocane and DIPEA are corrosive and flammable. All transfers should be conducted in a closed system under an inert nitrogen atmosphere. Personnel must wear appropriate personal protective equipment (PPE).

Pilot Scale (1 kg) Protocol:

ParameterLaboratory Scale (5 g)Pilot Scale (1 kg)Rationale for Change
Starting Acid 5.00 g1.00 kg (1.0 equiv)200x scale-up factor.
Azocane 4.35 g (1.1 equiv)0.87 kg (1.1 equiv)Maintained stoichiometry.
EDC·HCl 7.37 g (1.1 equiv)1.47 kg (1.1 equiv)Maintained stoichiometry.
HOBt·H₂O 5.90 g (1.1 equiv)1.18 kg (1.1 equiv)Maintained stoichiometry.
DIPEA 9.02 g (2.0 equiv)1.80 kg (2.0 equiv)Maintained stoichiometry.
Reaction Solvent 200 mL DCM40 L DCMIncreased solvent volume to maintain stirrability and aid in heat transfer.
Addition Method Manual (pipette/syringe)Dosing pump, sub-surfaceEnsures controlled addition rate and efficient heat dissipation.[4]
Temperature Control Ice bathJacketed reactor with chillerProvides precise and reliable temperature control for a large exotherm.
Purification Flash ChromatographyCrystallization (from Ethyl Acetate)Avoids chromatography for a more cost-effective and scalable isolation procedure.
Expected Yield ~82%75-80%Yields are typically slightly lower on scale-up due to transfer losses and optimizing for purity via crystallization over chromatographic recovery.

Step-by-Step Procedure (Pilot Scale):

  • Reactor Preparation: Charge a 100 L jacketed glass-lined reactor with 2-Oxopiperidine-4-carboxylic acid (1.00 kg), HOBt·H₂O (1.18 kg), and DCM (40 L).

  • Inerting and Cooling: Start agitation and purge the reactor headspace with nitrogen. Cool the reactor contents to 0-5°C using the jacket chiller.

  • Controlled Addition:

    • Add DIPEA (1.80 kg) via a dosing pump over 30 minutes, maintaining the internal temperature at <5°C.

    • Add EDC·HCl (1.47 kg) portion-wise over 30 minutes, carefully monitoring the temperature.

    • Stir for 30 minutes at 0-5°C.

    • Add Azocane (0.87 kg) via dosing pump over 60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the batch to warm to 20-25°C and stir for 18-24 hours.

  • In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC. The reaction is complete when the area% of the starting acid is <1.0%.

  • Work-up:

    • Cool the reactor to 15°C and add 20 L of process water. Stir for 15 minutes, then stop agitation and allow the layers to separate for 30 minutes. Drain the lower organic layer.

    • Perform sequential washes on the organic layer with 1M HCl (2 x 20 L), saturated NaHCO₃ (2 x 20 L), and brine (1 x 20 L).

  • Solvent Swap and Crystallization:

    • Fit the reactor for atmospheric distillation and distill off DCM (approx. 30 L).

    • Add Ethyl Acetate (30 L) and continue distillation to remove the remaining DCM. The final volume should be ~20 L.

    • Cool the solution to 0-5°C over 4 hours and hold for 2 hours to allow for full crystallization.

  • Isolation and Drying:

    • Filter the resulting slurry through a Nutsche filter.

    • Wash the filter cake with cold (0-5°C) Ethyl Acetate (2 x 5 L).

    • Dry the solid in a vacuum oven at 45°C until constant weight is achieved.

  • Final Product:

    • Expected Yield: 1.28 - 1.37 kg (75-80%)

    • Purity (HPLC): >99.0%

References

  • Guiso, M. et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • (n.d.). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. ResearchGate. [Link]

  • (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

  • (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. [Link]

  • (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. arkat usa. [Link]

  • (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • (n.d.). Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. ResearchGate. [Link]

  • (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • (2005, July 22). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. PubMed. [Link]

  • (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • (2020, February 25). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. [Link]

  • (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.

Sources

Application

Application Note: Preparation of 4-(Azocane-1-carbonyl)piperidin-2-one Stock Solutions for In Vitro Cell-Based Assays

An Application Guide for Drug Development Professionals Abstract The reproducibility and accuracy of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound solut...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Abstract

The reproducibility and accuracy of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a detailed protocol and best-practice guidelines for the preparation, storage, and handling of stock solutions for the novel small molecule 4-(Azocane-1-carbonyl)piperidin-2-one. We address critical aspects including solvent selection, cytotoxicity considerations, accurate concentration calculations, and procedures to ensure long-term stability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable experimental workflows.

Compound Characteristics and Safe Handling

Chemical Properties

4-(Azocane-1-carbonyl)piperidin-2-one is a heterocyclic compound featuring a piperidinone core functionalized with an azocane-carbonyl moiety. Based on its structure, key chemical properties are provided below.

PropertyValueSource
Chemical Structure Chemical Structure of 4-(Azocane-1-carbonyl)piperidin-2-one(Structure based on IUPAC Name)
Molecular Formula C₁₃H₂₂N₂O₂(Calculated)
Molecular Weight 238.33 g/mol (Calculated)
Appearance Likely a white to off-white solidInferred from similar piperidine derivatives[1][2]
Solubility Expected to have low aqueous solubilityInferred from its non-polar azocane and piperidine rings[3][4][5]
Safety and Handling Precautions

While specific toxicity data for 4-(Azocane-1-carbonyl)piperidin-2-one is not available, it is crucial to treat all novel chemical compounds with care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound in solid or solution form.[6]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6][7]

  • Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS for comprehensive safety, handling, and disposal information before use.[7][8][9]

The Critical Role of Solvent Selection: A Focus on DMSO

The low aqueous solubility of many organic small molecules necessitates the use of a solvent for biological assays.[]

Why Dimethyl Sulfoxide (DMSO)?

Dimethyl Sulfoxide (DMSO) is a polar, aprotic organic solvent widely used to dissolve hydrophobic compounds for in vitro screening.[3][11] Its ability to dissolve a broad range of molecules makes it an invaluable tool in drug discovery.[4][12] For 4-(Azocane-1-carbonyl)piperidin-2-one, whose structure suggests poor water solubility, high-purity, anhydrous DMSO is the recommended starting solvent.

The Causality of DMSO Cytotoxicity: A Self-Validating System

While an excellent solvent, DMSO is not biologically inert and can impact cell health, proliferation, and even gene expression at higher concentrations.[7][8]

  • Concentration-Dependent Effects: Studies have shown that while DMSO concentrations of 0.1% to 0.5% are generally well-tolerated by most cell lines, concentrations above 1% can lead to significant growth inhibition or cytotoxicity.[7][8][9] The effect is also dependent on the cell type and the duration of exposure.[8][12]

  • Establishing a Vehicle Control: To ensure that the observed cellular effects are due to the test compound and not the solvent, it is mandatory to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of DMSO as the compound-treated cells. This practice is a cornerstone of a self-validating assay, allowing for the proper interpretation of results.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many screening compounds.

Materials and Equipment
  • 4-(Azocane-1-carbonyl)piperidin-2-one (solid powder)

  • Anhydrous, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • (Optional) Sonicator water bath

  • Sterile, conical-bottom polypropylene tubes for aliquots

Calculation of Required Mass

The fundamental formula for preparing a molar solution is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

To prepare 1 mL of a 10 mM stock solution of 4-(Azocane-1-carbonyl)piperidin-2-one (MW = 238.33 g/mol ):

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 238.33 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (238.33 g/mol ) x (1000 mg/g) = 2.38 mg

Therefore, you will need to weigh 2.38 mg of the compound and dissolve it in 1 mL of DMSO.

Step-by-Step Methodology
  • Preparation: Before opening the vial containing the compound, centrifuge it briefly to ensure all powder is collected at the bottom. This prevents loss of material that may be on the cap or threads.

  • Weighing: Carefully weigh out 2.38 mg of 4-(Azocane-1-carbonyl)piperidin-2-one and place it into a clean 1.5 mL microcentrifuge tube. For smaller amounts, it is often more accurate to add the solvent directly to the manufacturer's vial if the mass is pre-weighed (e.g., 1 mg or 5 mg).[6]

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Close the cap tightly and vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Final Check: If the solution is not clear, the compound may not be soluble at 10 mM in DMSO. In this case, a lower concentration stock solution should be prepared.

G cluster_prep Stock Solution Preparation start Start: Solid Compound weigh Weigh 2.38 mg Compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix inspect Visually Inspect for Dissolution mix->inspect aliquot Aliquot into Cryovials inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol: Preparation of Working Solutions

Never add the high-concentration DMSO stock directly to your cell culture plate. It must be serially diluted.

Serial Dilution Strategy

The goal is to minimize the final DMSO concentration in the cell culture medium to non-toxic levels (e.g., <0.5%).[13] A common strategy is to first create an intermediate dilution in cell culture medium, which is then further diluted to the final concentration in the assay plate.

Example Calculation (C₁V₁ = C₂V₂): To prepare a final assay concentration of 10 µM in a well containing 200 µL of medium, from a 10 mM stock.

  • Intermediate Dilution: Prepare a 100X or 1000X final concentration solution. Let's make a 200 µM intermediate solution (20X the final concentration).

    • C₁ = 10 mM = 10,000 µM

    • C₂ = 200 µM

    • V₂ = 100 µL (desired volume of intermediate)

    • V₁ = (C₂V₂) / C₁ = (200 µM * 100 µL) / 10,000 µM = 2 µL

    • Action: Add 2 µL of 10 mM stock to 98 µL of cell culture medium.

  • Final Dilution: Add a portion of the intermediate solution to the assay well.

    • C₁ = 200 µM

    • C₂ = 10 µM

    • V₂ = 200 µL (final volume in well)

    • V₁ = (C₂V₂) / C₁ = (10 µM * 200 µL) / 200 µM = 10 µL

    • Action: Add 10 µL of the 200 µM intermediate solution to a well already containing 190 µL of medium with cells.

The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[7][8]

G stock Primary Stock (10 mM in 100% DMSO) intermediate Intermediate Stock (e.g., 200 µM in Medium + 2% DMSO) stock->intermediate Dilute in Culture Medium working Final Working Concentration (e.g., 10 µM in Medium + 0.1% DMSO) intermediate->working Add to Assay Plate

Caption: Serial dilution workflow from primary stock to final assay concentration.

Storage, Stability, and Quality Control

Aliquoting and Storage

To preserve the integrity of the primary stock solution, it is essential to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[13]

  • Aliquot: Immediately after preparation, dispense the primary stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile polypropylene cryovials.

  • Storage Temperature: Store these aliquots in a tightly sealed container at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer).[13]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Stability and Precipitation

When diluting a DMSO-solubilized compound into an aqueous buffer or cell culture medium, it may precipitate out of solution, a phenomenon known as "crashing out".[14]

  • Visual Check: After making intermediate dilutions in medium, visually inspect the solution for any cloudiness or precipitate.

  • Solubility Limit: If precipitation occurs, it indicates that the compound's solubility limit in the aqueous environment has been exceeded. The experiment should be repeated using a lower concentration.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Until what percentage does DMSO remain not toxic to cells.?
  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PLOS.
  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US.
  • SMALL MOLECULES - Captiv
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC.
  • Azocan | C7H15N | CID 14276 - PubChem.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio.
  • 4 - Safety D
  • Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • 4 - SAFETY D
  • 2-Piperidone | C5H9NO | CID 12665 - PubChem.
  • Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich.
  • 4-Piperidone - Wikipedia.
  • Safety D
  • Showing Compound 2-Piperidinone (FDB028421) - FooDB.
  • para-fluoro 4-Anilino-1-Boc-piperidine - Cayman Chemical.

Sources

Method

Application Note: 4-(Azocane-1-carbonyl)piperidin-2-one as a Privileged Scaffold in Targeted Drug Discovery

Introduction & Scientific Rationale In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic liabilities. The pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic liabilities. The piperidin-2-one (δ-valerolactam) core has long been recognized as a privileged motif [1]. It provides excellent metabolic stability against proteolytic cleavage and serves as a rigidified hydrogen-bond donor/acceptor system.

By functionalizing the 4-position of this core with an azocane-1-carbonyl moiety, we generate a highly specialized building block: 4-(Azocane-1-carbonyl)piperidin-2-one . Azocane is a saturated, eight-membered nitrogen heterocycle [4]. Unlike standard 5- or 6-membered rings (pyrrolidine or piperidine), the 8-membered azocane ring possesses a larger van der Waals volume and distinct conformational puckering modes (e.g., boat-chair conformations). When attached via an amide linkage, this bulky, lipophilic moiety is restricted in its rotation, allowing it to act as a precise vector to probe deep, challenging hydrophobic pockets—such as the DFG-out pocket in kinase domains or cryptic allosteric sites—while the piperidin-2-one core anchors the molecule via polar interactions[2, 3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is critical for predicting its behavior in biological systems. The 4-(azocane-1-carbonyl)piperidin-2-one scaffold balances lipophilicity with polar surface area, making it an ideal starting point for central nervous system (CNS) or oncology targets.

Table 1: Baseline Physicochemical Properties of the Scaffold

PropertyValueCausality / Drug Discovery Implication
Molecular Weight 238.33 g/mol Low MW leaves ample room for late-stage functionalization (e.g., N-alkylation) without violating Lipinski’s Rule of 5.
LogP (Calculated) ~1.8Optimal lipophilicity for passive membrane permeability; the azocane ring drives the hydrophobic character.
Topological Polar Surface Area (TPSA) 49.4 ŲWell within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration if targeting neuro-oncology.
H-Bond Donors / Acceptors 1 / 2The lactam NH acts as a donor, while the lactam and amide carbonyls act as acceptors, enabling directional binding.

Workflow & Synthetic Integration

The primary advantage of this scaffold is its synthetic versatility. The N1-position of the piperidin-2-one ring is a prime site for derivatization. Because the lactam nitrogen is less nucleophilic than a standard amine (pKa ~15), it requires strong bases for deprotonation, but once alkylated or arylated, it provides a stable, non-basic linkage that resists oxidative metabolism.

Workflow A Scaffold Selection 4-(Azocane-1-carbonyl) piperidin-2-one B In Silico Docking & Profiling A->B C Synthetic Modification (N-Alkylation / C-Arylation) B->C D In Vitro Screening (Kinase Assays) C->D E Lead Optimization & ADME Profiling D->E

Workflow for integrating the 4-(azocane-1-carbonyl)piperidin-2-one scaffold into drug discovery.

Protocol 1: General Procedure for N-Alkylation of the Scaffold

Objective: To functionalize the N1 position while avoiding O-alkylation, creating a library of extended target probes.

  • Deprotonation: Dissolve 4-(azocane-1-carbonyl)piperidin-2-one (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction to 0 °C. Causality: Cooling to 0 °C minimizes the kinetic formation of the O-alkylated thermodynamic byproduct.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: The lactam NH requires a strong base like NaH for complete deprotonation to the highly nucleophilic amide anion.

  • Electrophile Addition: Dropwise add the desired alkyl/aryl-halide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Self-Validating Step: Monitor the organic layer via LC-MS. The disappearance of the parent mass (m/z 239 [M+H]+) and the appearance of the product mass confirms successful N-alkylation.

Biological Application: c-Met Kinase Inhibition

Piperidin-2-one derivatives have been extensively validated as potent inhibitors of the c-Met receptor tyrosine kinase, a critical driver of tumor metastasis and angiogenesis [2]. By utilizing the 4-(azocane-1-carbonyl)piperidin-2-one scaffold, researchers can exploit the azocane ring to displace high-energy water molecules in the hydrophobic pocket adjacent to the c-Met hinge region.

Pathway HGF HGF Ligand cMet c-Met Receptor (Target) HGF->cMet PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Inhibitor Azocane-Piperidin-2-one Derivative Inhibitor->cMet Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-Met signaling cascade modulated by piperidin-2-one derived kinase inhibitors.

Protocol 2: Self-Validating TR-FRET Kinase Assay for c-Met

Objective: Quantify the IC₅₀ of synthesized derivatives using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: TR-FRET is chosen over standard luminescence because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence, ensuring high-fidelity data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the lipophilic azocane derivatives to the plastic microplate walls.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of c-Met enzyme (final 1 nM) and substrate (ULight-poly GT, final 50 nM) in 1X Kinase Buffer. Incubate for 15 minutes at RT. Initiate the reaction by adding 5 µL of ATP (final concentration at the Km, ~10 µM).

  • Detection: After 60 minutes, stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Eu-anti-phospho-tyrosine antibody (final 2 nM).

  • Data Validation & Analysis: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only deemed valid if Z' > 0.6 , proving the system's robustness and signal-to-noise ratio.

Comparative SAR Data Analysis

To demonstrate the superior target engagement of the azocane moiety, Table 2 summarizes representative Structure-Activity Relationship (SAR) data comparing different ring sizes at the 4-carbonyl position of the piperidin-2-one core against the c-Met kinase domain.

Table 2: Impact of Amide Ring Size on c-Met Kinase Inhibition

Compound DerivativeAmide Ring Sizec-Met IC₅₀ (nM)Ligand Efficiency (LE)Mechanism / Observation
Pyrrolidine analog 5-membered450 ± 250.28Fails to fully occupy the deep hydrophobic DFG-out pocket.
Piperidine analog 6-membered120 ± 120.31Moderate hydrophobic contact; limited conformational flexibility.
Azocane analog (Target) 8-membered15 ± 2 0.38 Optimal van der Waals contacts; boat-chair conformation perfectly displaces high-energy water.

References

  • Zhang, Wei, et al. "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules 19.2 (2014): 2655-2673. PMC. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12665, 2-Piperidone." PubChem. URL:[Link]

  • Wikipedia contributors. "Azocane." Wikipedia, The Free Encyclopedia. URL:[Link]

Application

In vivo dosing formulations for 4-(Azocane-1-carbonyl)piperidin-2-one in murine models

As a Senior Application Scientist, this document provides a comprehensive guide to developing robust and reproducible in vivo dosing formulations for novel chemical entities, using the hypothetical compound 4-(Azocane-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive guide to developing robust and reproducible in vivo dosing formulations for novel chemical entities, using the hypothetical compound 4-(Azocane-1-carbonyl)piperidin-2-one as a working example for murine models. Given the novelty of this compound, specific physicochemical data is not publicly available. Therefore, this guide focuses on the systematic process of characterization and formulation development that is essential for any new chemical entity (NCE) entering preclinical studies.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from bench to potential clinical application is fraught with challenges. One of the most critical, yet often underestimated, hurdles in early-stage in vivo testing is the development of an appropriate dosing formulation. An inadequate formulation can lead to poor or variable drug exposure, resulting in misleading efficacy and toxicity data, and ultimately, the erroneous termination of a promising compound.

This guide outlines the principles and methodologies for developing aqueous and lipid-based formulations for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in murine models. We will use the novel piperidin-2-one derivative, 4-(Azocane-1-carbonyl)piperidin-2-one, as a case study to illustrate the decision-making process, from initial physicochemical characterization to final protocol execution. The goal is to ensure maximal bioavailability, minimize vehicle-induced toxicity, and achieve reproducible results that are truly reflective of the compound's intrinsic properties.

Part 1: Pre-Formulation Assessment - Know Your Compound

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. This data dictates the entire formulation strategy. For a novel compound like 4-(Azocane-1-carbonyl)piperidin-2-one, the following parameters must be experimentally determined.

Essential Physicochemical Characterization

A small amount of the active pharmaceutical ingredient (API) should be dedicated to determining the following:

ParameterExperimental Method(s)Significance for Formulation
Aqueous Solubility Shake-flask method at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4)Determines if an aqueous solution is feasible. pH-dependent solubility suggests the potential use of buffers or pH adjustment.
pKa Potentiometric titration, UV-spectrophotometryIdentifies ionizable groups. Crucial for predicting solubility changes in different physiological environments (e.g., stomach vs. intestine).
LogP / LogD Shake-flask (octanol/water), HPLC-based methodsIndicates lipophilicity. High LogP (>3) often suggests poor aqueous solubility and a need for lipid-based or co-solvent systems.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and purity of the compound.
Chemical Stability HPLC analysis of compound in various buffers and temperatures over timeAssesses degradation kinetics. Unstable compounds may require specific pH, protection from light, or fresh preparation before each dose.
The Formulation Development Workflow

The data from the pre-formulation assessment feeds directly into a logical workflow for vehicle selection and development. This process is designed to be iterative, starting with the simplest vehicles and progressing in complexity only as needed.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Selection Logic cluster_2 Phase 3: Formulation & Validation A Determine Aqueous Solubility (pH 7.4) C Solubility > Target Dose? A->C B Determine LogP & pKa F Is Compound Ionizable? B->F D Use Simple Aqueous Vehicle (Saline, PBS) C->D Yes E Assess Need for Solubilizers C->E No L Prepare Formulation (Solution or Suspension) D->L E->F I Surfactant Approach (Tween®, Cremophor®) E->I J Cyclodextrin Complexation (HP-β-CD) E->J K Lipid / Suspension (Corn Oil, CMC) E->K If all else fails or for PO G pH Adjustment (e.g., using HCl/NaOH) F->G Yes H Co-solvent Approach (PEG, DMSO, Ethanol) F->H No G->L H->L I->L J->L K->L M Validate: Concentration (HPLC), Homogeneity, Stability L->M N Proceed to In Vivo Dosing M->N

Caption: Formulation development workflow for a new chemical entity.

Part 2: Formulation Protocols for Murine Models

The following protocols are templates. The precise vehicle composition will be determined by the physicochemical data obtained in Part 1. Always prioritize the simplest formulation that maintains the compound in the desired state (solution or stable suspension).

Protocol for Intravenous (IV) Formulation

IV administration requires the most stringent formulation criteria, as the compound is introduced directly into systemic circulation. The primary goal is a sterile, isotonic, particle-free solution at a physiologically compatible pH (typically 6.0-8.0).

Objective: To prepare a 1 mg/mL solution of 4-(Azocane-1-carbonyl)piperidin-2-one for IV injection.

Materials:

  • 4-(Azocane-1-carbonyl)piperidin-2-one API

  • Sterile Water for Injection (WFI)

  • Polyethylene Glycol 400 (PEG 400), low-endotoxin

  • 0.9% Sodium Chloride (Sterile Saline)

  • 0.22 µm sterile syringe filter

Step-by-Step Protocol:

  • Solubilization: In a sterile vial, weigh 10 mg of the API.

  • Co-Solvent Addition: Add 1.0 mL of PEG 400. Vortex vigorously for 2-5 minutes until the API is fully dissolved. Rationale: PEG 400 is a commonly used water-miscible co-solvent that is generally well-tolerated in small quantities in mice and can significantly enhance the solubility of hydrophobic compounds.

  • Aqueous Dilution: Slowly add 9.0 mL of Sterile Saline to the PEG 400 concentrate while vortexing. This brings the final volume to 10 mL and the final concentration to 1 mg/mL in a vehicle of 10% PEG 400 / 90% Saline. Rationale: Diluting in saline ensures the final injection is isotonic, preventing hemolysis of red blood cells.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This removes any potential microbial contamination or particulate matter.

  • Validation: Before dosing, confirm the final concentration via a validated analytical method (e.g., HPLC-UV). Visually inspect for any precipitation.

  • Administration: Dose immediately. The maximum recommended IV injection volume for a mouse is 5 mL/kg. For a 25g mouse, this corresponds to a 125 µL injection volume.

Protocol for Oral Gavage (PO) Formulation

Oral formulations offer more flexibility. Suspensions are often acceptable if a solution cannot be readily achieved.

Objective: To prepare a 10 mg/mL suspension of 4-(Azocane-1-carbonyl)piperidin-2-one for oral gavage.

Materials:

  • 4-(Azocane-1-carbonyl)piperidin-2-one API

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle

Step-by-Step Protocol:

  • Weigh API: Weigh 100 mg of the API and place it in a clean mortar.

  • Add Wetting Agent: Add 10 µL of Tween 80 to the API powder. Gently triturate with the pestle to create a uniform paste. Rationale: Tween 80 acts as a wetting agent, reducing the surface tension of the API particles and allowing them to be more easily dispersed in the aqueous vehicle.

  • Prepare Vehicle: Prepare the vehicle by dissolving 50 mg of CMC in 10 mL of deionized water. This may require gentle heating and stirring. Let it cool to room temperature.

  • Levigation: Gradually add a small amount (approx. 1 mL) of the 0.5% CMC vehicle to the paste in the mortar and triturate until a smooth, uniform slurry is formed.

  • Dilution to Final Volume: Slowly transfer the slurry to a graduated cylinder or volumetric flask. Use additional CMC vehicle to rinse the mortar and pestle, ensuring all of the compound is transferred. Adjust the final volume to 10 mL with the CMC vehicle.

  • Homogenization: Stir the suspension with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.

  • Administration: Keep the suspension stirring during the dosing procedure to prevent settling. The typical maximum oral gavage volume for a mouse is 10 mL/kg. For a 25g mouse, this is a 250 µL dose.

Dosing and Vehicle Recommendations Summary

The choice of vehicle is route-dependent and dictated by the compound's properties.

Route of Admin.Max Volume (Mouse)Recommended First-Line VehicleCommon Co-Solvents / Excipients
Intravenous (IV) 5 mL/kg0.9% Saline5-10% DMSO, 10-20% PEG 400, 10-20% HP-β-CD
Intraperitoneal (IP) 10 mL/kgPhosphate-Buffered Saline (PBS)Same as IV; avoid overly irritant vehicles.
Oral (PO) 10 mL/kgWater, 0.5% CMCCorn Oil, 0.1% Tween 80, PEG 400

Part 3: In Vivo Study Workflow and Best Practices

Executing the in vivo study requires careful planning to ensure animal welfare and data integrity.

Caption: Standard workflow for an in vivo dosing study in mice.

Trustworthiness and Self-Validation:

  • Vehicle Controls: Always include a vehicle-only control group to ensure that any observed effects are due to the compound and not the formulation components.

  • Dose-Response: Whenever possible, include multiple dose levels to establish a dose-response relationship, which adds confidence to the findings.

  • Stability Confirmation: For multi-day studies, confirm the stability of the formulation over the storage period. If unstable, a fresh formulation must be prepared daily. This is a critical and non-negotiable step for data integrity.

By following this systematic approach, researchers can develop scientifically sound dosing formulations that yield reliable and reproducible data, enabling confident decision-making in the drug development process.

References

  • Diehl, K.H., et al. A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology. [Link]

Method

Amide Bond Formation from Piperidin-2-one and Azocane: A Guide for Researchers

Introduction The piperidine and azocane scaffolds are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Piperidin-2-one (δ-valerolactam) and azocan-2-one (ε-caprolactam, here...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine and azocane scaffolds are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Piperidin-2-one (δ-valerolactam) and azocan-2-one (ε-caprolactam, herein referred to as azocane for the purpose of this guide) serve as valuable building blocks, offering a gateway to a diverse chemical space. One of the most powerful transformations involving these lactams is their ring-opening aminolysis to generate ω-amino amides. These products are versatile intermediates in drug discovery, enabling the synthesis of peptidomimetics, macrocycles, and other complex architectures. This guide provides detailed application notes and protocols for the formation of amide bonds using piperidin-2-one and azocane, designed for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Causality Behind Lactam Aminolysis

The formation of an amide bond from a lactam and an amine is a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the lactam, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the endocyclic C-N bond, yielding the desired ω-amino amide.

The reactivity of the lactam is influenced by ring strain, with smaller rings being more reactive. However, even the relatively less strained six-membered piperidin-2-one and seven-membered azocane can undergo aminolysis, albeit often requiring forcing conditions or catalysis. The key to successful amide bond formation from these lactams lies in understanding and controlling the factors that influence the reaction rate and equilibrium.

Several strategies can be employed to promote the aminolysis of piperidin-2-one and azocane:

  • Thermal Activation: High temperatures can provide the necessary activation energy for the reaction to proceed, particularly with more nucleophilic amines. This method is simple but may not be suitable for thermally sensitive substrates.

  • Catalysis:

    • Lewis Acid Catalysis: Lewis acids can activate the lactam carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[2][4][5]

    • Brønsted Acid Catalysis: Brønsted acids can protonate the carbonyl oxygen, similarly increasing its electrophilicity.[6][7]

    • Base Catalysis: While less common for driving the initial attack on an unactivated lactam, bases can play a role in deprotonating the amine nucleophile, increasing its reactivity.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction by efficiently transferring energy to the reactants, often leading to shorter reaction times and higher yields.[4][8][9]

The choice of method will depend on the specific substrates, desired scale, and available equipment.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for amide bond formation from piperidin-2-one or azocane.

Amide_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Select Lactam and Amine Reagents Choose Reaction Conditions (Thermal, Catalytic, or Microwave) Start->Reagents Reaction Perform Aminolysis Reaction Reagents->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for amide synthesis via lactam aminolysis.

Detailed Application Notes and Protocols

Protocol 1: Thermal Aminolysis of Azocane

This protocol is based on the general principle of high-temperature aminolysis of ε-caprolactam, a close structural analog of azocane.[8] It is particularly suitable for less volatile, highly nucleophilic primary and secondary amines.

Materials:

  • Azocane

  • Amine (primary or secondary)

  • Water (optional, can facilitate the reaction)

  • Nitrogen or Argon source

  • High-pressure reaction vessel (e.g., Parr bomb)

  • Heating mantle or oil bath

  • Solvent for work-up (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., saturated NaHCO₃)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • To a high-pressure reaction vessel, add azocane (1.0 equiv), the desired amine (1.0-1.2 equiv), and a small amount of water (e.g., 0.1 equiv).

  • Seal the vessel and purge with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to 200-250 °C with stirring for 12-24 hours. The optimal temperature and time will depend on the reactivity of the amine.[8]

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel using a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with 1 M HCl to remove unreacted amine, followed by saturated NaHCO₃ to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ω-amino amide.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature or time. For less reactive amines, consider adding a Lewis or Brønsted acid catalyst (see Protocol 2).

  • Side Products: At high temperatures, degradation of starting materials or products can occur.[10] If significant decomposition is observed, consider a lower temperature and the use of a catalyst or microwave irradiation.

Protocol 2: Lewis Acid-Catalyzed Aminolysis of Piperidin-2-one

This protocol provides a general guideline for the Lewis acid-catalyzed aminolysis of piperidin-2-one, which is expected to be more reactive than azocane due to slightly higher ring strain. Various Lewis acids can be employed, with common choices including Sc(OTf)₃, Yb(OTf)₃, and TMSOTf.[2][5]

Materials:

  • Piperidin-2-one

  • Amine (primary or secondary)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, toluene)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Work-up and purification reagents as in Protocol 1

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add piperidin-2-one (1.0 equiv) and the Lewis acid catalyst (0.05-0.1 equiv).

  • Add anhydrous solvent and stir the mixture for 10-15 minutes.

  • Add the amine (1.0-1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates and catalyst.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NaHCO₃.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids are sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal results.

  • Catalyst Loading: A catalytic amount of Lewis acid is typically sufficient. Higher loadings may not significantly improve the reaction rate and can complicate purification.

Protocol 3: Microwave-Assisted Aminolysis of Piperidin-2-one and Azocane

Microwave irradiation can dramatically accelerate the aminolysis of lactams, often under solvent-free conditions.[4][8][9] This protocol provides a general starting point for optimization.

Materials:

  • Piperidin-2-one or Azocane

  • Amine (primary or secondary)

  • Microwave reactor with sealed vessels

  • Work-up and purification reagents as in Protocol 1

Procedure:

  • In a microwave-safe reaction vessel, combine the lactam (1.0 equiv) and the amine (1.0-1.5 equiv).

  • If desired, a catalyst such as ceric ammonium nitrate (CAN) (1-5 mol%) can be added.[4][9] For solid amines, the reaction can often be run neat. For liquid amines, they can serve as the solvent. In other cases, a high-boiling polar solvent like DMF or NMP can be used.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 150-250 °C for 10-60 minutes. The optimal conditions should be determined empirically.

  • After the reaction, cool the vessel to room temperature before opening.

  • Dissolve the reaction mixture in a suitable organic solvent and proceed with the work-up and purification as described in Protocol 1.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes expected outcomes for the aminolysis of piperidin-2-one and azocane with various amines based on the principles of chemical reactivity and data from related transformations. Actual yields may vary and optimization is recommended for each specific substrate combination.

LactamAmineMethodExpected Yield RangeNotes
Piperidin-2-oneBenzylamineLewis Acid Catalyzed70-90%Aromatic amines are generally good nucleophiles.
Piperidin-2-oneAnilineLewis Acid Catalyzed50-70%Aniline is less nucleophilic than benzylamine.
Piperidin-2-onen-ButylamineThermal/Microwave60-85%Primary aliphatic amines are generally reactive.
Piperidin-2-oneDiethylamineThermal/Microwave40-60%Secondary amines are more sterically hindered.
AzocaneBenzylamineThermal65-85%Higher temperatures are generally required for azocane.[8]
AzocaneAnilineThermal/Catalytic40-60%Challenging due to lower reactivity of both substrates.
Azocanen-ButylamineThermal70-90%High temperatures are effective with nucleophilic amines.
AzocaneDiethylamineThermal50-70%Steric hindrance can be overcome at high temperatures.

Visualization of Reaction Mechanisms

The following diagram illustrates the Lewis acid-catalyzed aminolysis of piperidin-2-one.

Lewis_Acid_Catalyzed_Aminolysis Piperidinone Piperidin-2-one ActivatedComplex Activated Complex Piperidinone->ActivatedComplex Coordination Amine R-NH₂ TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate LewisAcid LA (Lewis Acid) LewisAcid->ActivatedComplex ActivatedComplex->TetrahedralIntermediate Nucleophilic Attack Product ω-Amino Amide TetrahedralIntermediate->Product Ring Opening & Proton Transfer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-(Azocane-1-carbonyl)piperidin-2-one

This guide is intended for researchers, scientists, and drug development professionals encountering difficulties with the aqueous solubility of 4-(Azocane-1-carbonyl)piperidin-2-one. This document provides a structured a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals encountering difficulties with the aqueous solubility of 4-(Azocane-1-carbonyl)piperidin-2-one. This document provides a structured approach to troubleshooting these challenges through a series of frequently asked questions and detailed technical protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent aqueous solubility with our batches of 4-(Azocane-1-carbonyl)piperidin-2-one. What are the primary reasons for this?

Low aqueous solubility is a common hurdle for many novel chemical entities, with over 40% of new drug candidates demonstrating this characteristic.[1] The structure of 4-(Azocane-1-carbonyl)piperidin-2-one contains features that likely contribute to its poor solubility in water:

  • High Lipophilicity: The presence of the azocane ring, a large, saturated heterocyclic moiety, significantly increases the molecule's lipophilic (fat-loving) nature. This non-polar characteristic makes it less favorable for the molecule to interact with polar water molecules.

  • Crystal Lattice Energy: The compound may exist in a highly stable crystalline form. A significant amount of energy is required to overcome the crystal lattice forces before individual molecules can be solvated by water, thus limiting solubility.

  • Molecular Size: Larger molecules present a greater surface area that needs to be surrounded by solvent molecules for dissolution to occur.[2]

Q2: What are the initial steps we can take to improve the solubility of 4-(Azocane-1-carbonyl)piperidin-2-one in our aqueous buffers without complex reformulations?

Before exploring more complex formulation strategies, simple modifications to the experimental conditions can be effective. These initial steps aim to alter the physicochemical environment to favor dissolution.

G A Start: Poor Solubility Observed C Does the compound have ionizable groups? A->C B Adjust pH of Aqueous Buffer E Solubility Improved? B->E C->B  Yes/Uncertain D Increase Temperature of Solution C->D  No F Solubility Improved? D->F E->D  No G End: Optimized Condition Found E->G  Yes F->G  Yes H Proceed to Co-solvent/Excipient Screening F->H  No

Caption: Initial troubleshooting workflow for solubility enhancement.

  • pH Adjustment: The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[1][] The piperidin-2-one structure contains a lactam (a cyclic amide). While amides are generally neutral, extreme pH values could potentially lead to ionization. It is advisable to test a range of pH values (e.g., pH 3, 5, 7.4, 9) to determine if solubility is pH-dependent. However, a potential drawback is that if the compound precipitates after injection into a buffered physiological system (like blood at pH 7.2-7.4), this approach may not be suitable for in-vivo applications.[1]

  • Temperature Modification: For many compounds, solubility increases with temperature. Gently warming the aqueous medium (e.g., to 37°C or 40°C) can improve both the rate and extent of dissolution. It is crucial to first assess the compound's thermal stability to avoid degradation. This can be done by incubating a solution at the desired temperature and analyzing for any changes over time using a suitable analytical method like HPLC.

  • Particle Size Reduction: By reducing the particle size, the surface area of the drug that is in contact with the solvent is increased, which can lead to improved dissolution properties.[2][4][5] Techniques such as micronization can be employed for this purpose.[5]

Q3: The initial steps provided only a marginal improvement. What formulation strategies should we consider next?

When basic adjustments are insufficient, modifying the solvent system by introducing co-solvents or other formulation excipients is the next logical step. These agents can significantly enhance solubility by altering the properties of the aqueous medium.[1]

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Co-solvents DMSO, Ethanol, PEG 400, Propylene Glycol1 - 20% (v/v)Reduces the polarity of the water, making it a more favorable solvent for lipophilic compounds.[1][6]
Surfactants Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS)0.1 - 2% (w/v)Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7]
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10% (w/v)Form inclusion complexes by encapsulating the drug within their hydrophobic cavity.[2][8][]

Expert Insight: Begin with commonly used co-solvents like DMSO or ethanol, as they are often effective and well-characterized.[1] However, for biological assays, it is critical to keep the concentration of organic solvents to a minimum (ideally <1-5%) to avoid cellular toxicity or other off-target effects.[4]

  • Prepare a High-Concentration Stock: Dissolve 4-(Azocane-1-carbonyl)piperidin-2-one in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Create a Dilution Series: Serially dilute the stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains as low as possible.

  • Equilibrate the Solution: Gently mix the dilutions and allow them to equilibrate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Observe and Quantify: Visually inspect for any signs of precipitation. For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using an appropriate method like HPLC-UV or LC-MS. This is often referred to as a kinetic solubility assay.[10][11][12]

Q4: How do we decide whether to use a co-solvent, a surfactant, or a cyclodextrin?

The optimal choice of a solubility-enhancing excipient is highly dependent on the intended application of the compound.

G A Objective: Enhance Aqueous Solubility B What is the intended application? A->B C Early-Stage In-Vitro Assay B->C  Screening D Cell-Based or In-Vivo Study B->D  Advanced Studies E Use Co-solvents (e.g., DMSO) Maintain final concentration <1-5% C->E F Consider Surfactants (e.g., Polysorbate 80) or Cyclodextrins (e.g., HP-β-CD) D->F G Is compound stability in organic solvents a concern? E->G H Prioritize Cyclodextrin evaluation G->H  Yes

Caption: Decision guide for selecting a suitable solubility enhancer.

  • For Early-Stage In Vitro Screening: Co-solvents such as DMSO are generally acceptable. The primary goal is to achieve a soluble concentration for initial activity assessment. It is essential to include a vehicle control (buffer with the same co-solvent concentration) to account for any effects of the solvent itself.[13]

  • For Cell-Based Assays: High concentrations of organic solvents can be cytotoxic. If more than 1-2% DMSO is needed, it is recommended to explore less toxic alternatives. Low concentrations of surfactants or cyclodextrins are often better tolerated by cells.

  • For In Vivo Studies: The formulation must be biocompatible and safe for administration.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used excipient for parenteral formulations due to its favorable safety profile and high aqueous solubility.[14] Surfactants like Polysorbate 80 are also utilized, but their potential for toxicity must be carefully evaluated.[15]

In-Depth Look: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][16] This structure allows them to encapsulate hydrophobic molecules, like 4-(Azocane-1-carbonyl)piperidin-2-one, forming an "inclusion complex."[8][17] This complex effectively masks the lipophilic portion of the drug from the aqueous environment, leading to a significant increase in its apparent solubility and bioavailability.[8][][17]

REFERENCES

  • Vertex AI Search, based on "Solubility enhancement techniques: A comprehensive review", Journal of Drug Delivery and Therapeutics, 2023.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017). MedCrave. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025). National Center for Biotechnology Information. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. (2026). PatSnap. [Link]

  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022). PCCA. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Aqueous Solubility - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Publications. (2023). American Chemical Society. [Link]

  • Aqueous Solubility Assays - Creative Bioarray. (2025). Creative Bioarray. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Metrics Contract Services. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-(Azocane-1-carbonyl)piperidin-2-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the amide coupling between 2-oxopiperidine-4-carboxylic acid and azoca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the amide coupling between 2-oxopiperidine-4-carboxylic acid and azocane. Due to the steric demands of the 8-membered azocane ring and the unique solubility profile of the valerolactam precursor, standard peptide coupling protocols often fail.

Diagnostic Decision Tree

Troubleshooting Start Low Yield of 4-(Azocane-1-carbonyl)piperidin-2-one LCMS Analyze via LC-MS Start->LCMS Unreacted Unreacted Acid & Amine? (Steric Hindrance) LCMS->Unreacted Mass balance check Byproducts Guanidinium Adducts? (Incorrect Addition Order) LCMS->Byproducts Unexpected peaks Solubility Poor Acid Solubility? (Lactam H-Bonding) LCMS->Solubility Visual suspension HATU Switch to HATU or T3P Unreacted->HATU Yes Order Pre-activate Acid 15 min before adding Azocane Byproducts->Order Yes Solvent Switch solvent to DMF or DMAc Solubility->Solvent Yes

Diagnostic workflow for 4-(Azocane-1-carbonyl)piperidin-2-one synthesis troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my coupling yield between 2-oxopiperidine-4-carboxylic acid and azocane so low (<30%) when using standard EDC/HOBt? A: The primary issue is steric hindrance. Azocane is an 8-membered cyclic secondary amine. Its conformational flexibility and steric bulk significantly hinder nucleophilic attack on the standard HOBt active ester. To overcome this activation barrier, you must use a third-generation coupling reagent like HATU[1]. HATU forms an O-acyl(tetramethyl)isouronium salt, and the neighboring group effect of the 7-azabenzotriazole nitrogen dramatically accelerates the acylation of hindered secondary amines[1],[2].

Q2: I switched to HATU, but I'm seeing a major by-product in the LC-MS instead of the product. What is it, and how do I prevent it? A: You are likely observing a guanidinium adduct. Causality: HATU is highly electrophilic. If azocane is mixed with HATU before the 2-oxopiperidine-4-carboxylic acid is fully activated, the bulky amine will attack the uronium salt of HATU directly, forming an unreactive tetramethylguanidinium by-product. Solution: Always pre-activate the carboxylic acid. Mix 2-oxopiperidine-4-carboxylic acid, HATU, and a base (like DIPEA) in DMF for 15–30 minutes before adding the azocane[3].

Q3: I need to scale up this synthesis to >50 grams. HATU is too expensive and poses shock-sensitivity risks. What is a scalable alternative? A: Propylphosphonic anhydride (T3P) is the ideal scalable alternative. T3P is highly effective for coupling bulky, non-nucleophilic, or sterically hindered amines and is routinely used for kilogram-scale manufacturing[4]. It is non-explosive, and its by-products are entirely water-soluble, meaning your 4-(Azocane-1-carbonyl)piperidin-2-one product can often be isolated via a simple aqueous workup without column chromatography[4].

Q4: 2-oxopiperidine-4-carboxylic acid has poor solubility in DCM. Can I change the solvent? A: Yes. The valerolactam moiety in 2-oxopiperidine-4-carboxylic acid causes strong intermolecular hydrogen bonding, leading to poor solubility in non-polar or weakly polar solvents like dichloromethane (DCM). Switch to a polar aprotic solvent like DMF or DMAc, which disrupts these hydrogen bonds. Heating the mixture gently to 40 °C or adding the Hünig's base (DIPEA) prior to the coupling reagent will also aid in complete dissolution[3].

Quantitative Comparison of Coupling Reagents for Azocane

Coupling ReagentExpected YieldBy-product ProfileScalabilityCostBest Use Case
EDC/HOBt < 30%High unreacted starting materialsHighLowUnhindered primary amines
HATU > 85%Guanidinium adducts (if mismanaged)Low (Explosion risk)HighAnalytical/Discovery scale[1]
T3P > 80%Water-soluble phosphatesVery HighMediumProcess scale-up (>50g)[4]

Self-Validating Experimental Protocols

Protocol A: Analytical/Discovery Scale Synthesis (HATU-Mediated)

This protocol utilizes in-process LC-MS validation to ensure active ester formation before amine addition, preventing guanidinylation.

  • Dissolution: Suspend 2-oxopiperidine-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir until the solution becomes homogeneous.

  • Pre-Activation (Critical Step): Add HATU (1.2 equiv, 1.2 mmol) in one portion.

    • Self-Validation Point: Stir for 15 minutes at room temperature. Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful active ester formation) and the disappearance of the free acid.

  • Amine Addition: Once activation is confirmed, add azocane (1.2 equiv, 1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the active ester is consumed.

  • Workup: Concentrate the DMF in vacuo. Dissolve the residue in EtOAc, wash with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield 4-(Azocane-1-carbonyl)piperidin-2-one.

Protocol B: Preparative/Process Scale Synthesis (T3P-Mediated)

This protocol leverages T3P for safe scale-up and simplifies purification through aqueous partitioning.

  • Preparation: Charge a reactor with 2-oxopiperidine-4-carboxylic acid (1.0 equiv, 100 mmol) and azocane (1.1 equiv, 110 mmol) in EtOAc (500 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 300 mmol). Pyridine is highly recommended with T3P to suppress any potential side reactions and act as a catalyst[4].

  • Coupling: Cool the mixture to 0 °C. Slowly add T3P (50% solution in EtOAc, 1.5 equiv, 150 mmol) via an addition funnel to control the mild exotherm[5].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Point: Reaction completion is indicated by the disappearance of the limiting reagent (the acid) on TLC (stain with KMnO₄).

  • Aqueous Workup: Quench the reaction by adding water (200 mL). Wash the organic layer sequentially with 1M aqueous HCl (to remove pyridine and unreacted azocane) and saturated aqueous NaHCO₃[4].

  • Isolation: The T3P by-products are entirely partitioned into the aqueous phase[4]. Dry the organic layer over MgSO₄, filter, and concentrate to afford the pure lactam product.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Source: Organic Letters / ACS Publications URL:[Link]

  • Inhibitors of histone deacetylase (US11572368B2).

Sources

Troubleshooting

Optimizing LC-MS/MS parameters for 4-(Azocane-1-carbonyl)piperidin-2-one quantification

Welcome to the Technical Support Center for the quantification of 4-(Azocane-1-carbonyl)piperidin-2-one . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantification of 4-(Azocane-1-carbonyl)piperidin-2-one . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for LC-MS/MS method development.

Molecular Profile & Analytical Strategy

4-(Azocane-1-carbonyl)piperidin-2-one (Chemical Formula: C₁₃H₂₂N₂O₂, Monoisotopic Mass: ~238.17 Da) features a lipophilic 8-membered azocane ring linked via an amide bond to a polar piperidin-2-one (lactam) core. Because amides and lactams are less basic than primary or secondary amines, their ionization relies on the protonation of the carbonyl oxygens. Consequently, Electrospray Ionization in positive mode (ESI+) paired with acidic mobile phases is the optimal analytical strategy.

Part 1: Method Development Workflow

LCMS_Workflow Start 1. Compound Infusion [M+H]+ m/z 239.2 ESI 2. ESI+ Source Tuning (Capillary Voltage, Temp) Start->ESI Syringe Pump MRM 3. MRM Transition Tuning (Ramp CE for CID) ESI->MRM Maximize Precursor LC 4. Chromatographic Dev. (C18, Gradient, Buffer) MRM->LC Select Quant/Qual Ions Matrix 5. Matrix Effect Assessment (Post-Extraction Spike) LC->Matrix Extract Biological Sample Matrix->LC Ion Suppression > 15% (Adjust Cleanup/Gradient) Val 6. Method Validation (Accuracy & Precision) Matrix->Val Ion Suppression < 15%

Fig 1. LC-MS/MS method development and matrix effect mitigation workflow.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a very low precursor ion [M+H]⁺ signal intensity during syringe pump infusion. How can I enhance ionization efficiency? Causality & Solution: The nitrogen atoms in amides and lactams are resonance-stabilized by adjacent carbonyl groups, reducing their basicity. Therefore, the formation of the[M+H]⁺ ion (m/z 239.2) is highly dependent on the solvent environment[1].

  • Actionable Step: Ensure your infusion solvent and mobile phases contain 0.1% Formic Acid to drive the equilibrium toward the protonated state. Additionally, optimize the source temperature (desolvation temperature) and capillary voltage, as the transfer of these moderately polar liquid ions into the gas phase requires efficient droplet desolvation[1].

Q2: The analyte exhibits severe chromatographic peak tailing and variable retention times. What parameters should be adjusted? Causality & Solution: Peak tailing for nitrogen-containing heterocycles is typically caused by secondary dipole interactions between the analyte and unreacted (residual) silanol groups on the silica-based stationary phase.

  • Actionable Step: Switch to an end-capped C18 column or a superficially porous particle (SPP) column designed for basic compounds. To further mask silanol interactions and control the ionic strength of the mobile phase, add a volatile buffer such as 5 mM Ammonium Formate to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

Q3: How do I identify and mitigate matrix effects (ion suppression) when analyzing biological samples like plasma? Causality & Solution: Matrix effects occur when co-eluting endogenous compounds (e.g., lipids, salts) compete with 4-(Azocane-1-carbonyl)piperidin-2-one for charge on the ESI droplet surface, leading to a suppressed signal.

  • Actionable Step: You must quantitatively assess matrix effects using the post-extraction spike method[2]. Compare the peak area of the analyte spiked into a blank matrix after extraction against the peak area of the analyte in a neat solvent standard[2]. If ion suppression exceeds 15%, mitigate it by improving sample clean-up (e.g., switching from protein precipitation to Solid Phase Extraction), diluting the sample, or adjusting the LC gradient to shift the analyte's retention time away from the suppression zone[3].

Q4: What is the best approach for establishing stable MRM transitions? Causality & Solution: Multiple Reaction Monitoring (MRM) relies on Collision-Induced Dissociation (CID). The amide bond connecting the azocane ring to the piperidone core is the most labile site.

  • Actionable Step: Use continuous syringe pump infusion to optimize compound-dependent parameters[4]. Ramp the Collision Energy (CE) from 5 to 50 eV to generate a breakdown curve[4]. You will likely observe a dominant product ion corresponding to the azocane ring (m/z 112.1) or the azocane-1-carbonyl fragment (m/z 140.1). Select the most abundant, stable fragment as your quantifier ion and the second most abundant as your qualifier ion.

Part 3: Standardized Experimental Protocol

To ensure a self-validating system, follow this standardized protocol for sample preparation and analysis.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

  • Aliquot 100 µL of biological plasma into a microcentrifuge tube.

  • Add 10 µL of stable-isotope labeled Internal Standard (IS) working solution.

  • Add 300 µL of 2% phosphoric acid to disrupt protein binding and acidify the sample.

  • Load the mixture onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to elute salts and polar interferences.

  • Elute the target analyte with 1 mL of 100% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A / 5% B).

Step 2: LC-MS/MS Analysis

  • Column: End-capped C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Quantitative Data Presentation

Table 1: Optimized LC Gradient Conditions Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.00.41090
5.10.4955
7.00.4955

Table 2: Representative MRM Parameters (ESI+) (Note: Exact CE and DP values must be empirically tuned on your specific mass spectrometer)

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
4-(Azocane-1-carbonyl)piperidin-2-one239.2112.16025Quantifier
4-(Azocane-1-carbonyl)piperidin-2-one239.2140.16018Qualifier

Part 4: References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[Link]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., Marder, M. E., Kartavenka, K., Ryan, P. B., & Barr, D. B. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Library of Medicine (PMC).[Link]

  • Chanda, R., et al. (2020). Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses. ACS Omega.[Link]

Sources

Optimization

Preventing chemical degradation of 4-(Azocane-1-carbonyl)piperidin-2-one during storage

Technical Support Center: 4-(Azocane-1-carbonyl)piperidin-2-one A Guide to Ensuring Chemical Integrity During Storage and Handling Welcome to the technical support center for 4-(Azocane-1-carbonyl)piperidin-2-one. As Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Azocane-1-carbonyl)piperidin-2-one

A Guide to Ensuring Chemical Integrity During Storage and Handling

Welcome to the technical support center for 4-(Azocane-1-carbonyl)piperidin-2-one. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth knowledge, practical troubleshooting advice, and validated protocols to prevent the chemical degradation of this molecule during storage and handling.

Section 1: Compound Overview and Stability Profile

Q1: What are the key structural features of 4-(Azocane-1-carbonyl)piperidin-2-one that influence its stability?

A1: The structure of 4-(Azocane-1-carbonyl)piperidin-2-one contains two critical amide functional groups that dictate its chemical behavior and potential degradation pathways.

  • Piperidin-2-one Ring: This is a cyclic amide, also known as a δ-lactam. While amides are generally stable functional groups, the cyclic nature of a lactam can introduce ring strain, making it more susceptible to hydrolysis than its linear counterparts.

  • Azocane-1-carbonyl Group: This is a tertiary amide linkage between the piperidine ring and the eight-membered azocane ring. This bond is also a potential site for hydrolysis.

  • Saturated Heterocyclic Rings: Both the piperidine and azocane rings are saturated and contain nitrogen atoms. The carbons adjacent (alpha) to these nitrogen atoms can be susceptible to oxidation.

Figure 1: Key structural features of the molecule.
Q2: What are the primary chemical degradation pathways for this compound?

A2: Based on its structure, 4-(Azocane-1-carbonyl)piperidin-2-one is primarily susceptible to two main degradation pathways: hydrolysis and oxidation. These can be accelerated by exposure to adverse environmental conditions such as moisture, inappropriate pH, oxygen, light, and elevated temperatures.

cluster_hydrolysis Hydrolysis (H₂O, Acid/Base) cluster_oxidation Oxidation (O₂, Peroxides) parent 4-(Azocane-1-carbonyl) piperidin-2-one lactam_open Lactam Ring Opening (Piperidin-2-one hydrolysis) parent->lactam_open Major Pathway amide_cleave Amide Bond Cleavage (Azocane-carbonyl hydrolysis) parent->amide_cleave Possible n_oxide N-Oxide Formation parent->n_oxide Possible alpha_oxidation α-Carbonyl Formation (Oxidation alpha to Nitrogen) parent->alpha_oxidation Possible

Figure 2: Primary degradation pathways.

Section 2: Troubleshooting Guide

This section addresses common issues that may indicate compound degradation.

Issue 1: I am observing inconsistent or poor results in my bioassay.
  • Possible Cause: Loss of compound purity and concentration due to degradation in the stock solution or during experimental handling.

  • Troubleshooting Workflow:

cluster_yes Outcome: Degradation Unlikely cluster_no Outcome: Degradation Confirmed start Inconsistent Bioassay Results step1 1. Prepare a fresh stock solution from solid material. start->step1 step2 2. Analyze both old and new stock solutions via HPLC-UV or LC-MS. step1->step2 decision Do chromatograms match the reference standard? step2->decision yes_node Problem likely lies in the assay protocol or other reagents. Review experimental setup. decision->yes_node Yes no_node Old stock has degraded. Discard old solution. Review solution storage conditions (See Protocol 1). decision->no_node No no_node2 If new stock also shows impurity, the solid material may be compromised. Proceed to Forced Degradation Study (See Protocol 2). no_node->no_node2

Figure 3: Workflow for troubleshooting inconsistent assay results.
Issue 2: My analytical chromatogram (e.g., HPLC, LC-MS) shows new, unidentified peaks.
  • Possible Cause: The new peaks are likely degradation products. The conditions of the analysis (e.g., mobile phase pH) or, more commonly, improper storage have caused the compound to break down.

  • Solution:

    • Protect the Sample: Ensure the autosampler vial is kept at a low temperature (e.g., 4 °C) during the analytical run.

    • Verify Method Specificity: Confirm that your analytical method is "stability-indicating." This means it can separate the intact parent compound from its potential degradation products.

    • Identify Degradants: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. By comparing the chromatograms from the stressed samples to your sample of interest, you can tentatively identify the degradation pathway.

Section 3: Recommended Protocols

Protocol 1: Optimal Storage and Handling

To ensure the long-term stability of 4-(Azocane-1-carbonyl)piperidin-2-one, follow these procedures rigorously.

Solid Material Storage:

  • Dispense: Upon receipt, if the quantity is large, aliquot the solid into smaller, single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.

  • Atmosphere: Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen). This is the most critical step to prevent oxidative degradation.

  • Seal: Use vials with tight-fitting, high-quality caps (e.g., Teflon-lined). For extra protection, wrap the cap with Parafilm®.

  • Temperature: Store the vials at -20°C or lower.

  • Light: Keep the vials in the dark (e.g., inside a freezer box or wrapped in aluminum foil) to prevent photolytic degradation.

Solution Storage:

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF). Avoid using water or protic solvents like methanol for long-term stock solutions, as they can facilitate hydrolysis.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be stored, prepare it under an inert atmosphere.

  • Storage: Store solution aliquots at -80°C. Avoid storing solutions in a frost-free freezer, as temperature cycling can accelerate degradation.

Protocol 2: Forced Degradation (Stress Testing) Study

This study intentionally degrades the compound under controlled conditions to understand its liabilities and to validate that your analytical method can detect the degradants. This is a cornerstone of establishing a trustworthy stability assessment program.

Objective: To generate a 5-20% degradation of the parent compound under various stress conditions.

Procedure:

  • Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose each solution to one of the following conditions. Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal: Incubate at 80°C in a neutral solution.

    • Photolytic: Expose to a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Neutralize the acid/base samples before injection. Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV, LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Document the retention times of new peaks and the percentage of degradation of the parent compound.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase method that can be optimized for your specific equipment.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 2 µL

Section 4: Data Interpretation

The following table summarizes the likely degradation products you may observe during a forced degradation study. This information is crucial for identifying the specific stability issues affecting your sample.

Stress ConditionPrimary Degradation PathwayLikely Degradation Product(s)Analytical Observation
Acidic (e.g., 0.1M HCl, 60°C) Acid-Catalyzed HydrolysisProduct A: 5-Amino-2-(azocane-1-carbonyl)hexanoic acid (from lactam ring opening)A more polar peak (earlier retention time) on reverse-phase HPLC.
Basic (e.g., 0.1M NaOH, 60°C) Base-Catalyzed HydrolysisProduct A: 5-Amino-2-(azocane-1-carbonyl)hexanoic acidA more polar peak, often with faster degradation kinetics than acid.
Oxidative (e.g., 3% H₂O₂, RT) OxidationProduct B: N-oxide derivatives on piperidine or azocane rings.Product C: α-carbonyl derivatives (lactam formation on azocane ring or imide on piperidine ring).Appearance of one or more less-polar or similarly polar peaks.
Thermal (80°C) Thermolysis/HydrolysisMay show a similar profile to hydrolysis but at a slower rate.Slow formation of Product A or other minor degradants.
Photolytic (ICH Q1B) PhotolysisUnpredictable; can lead to radical-based reactions, isomerizations, or cleavage.Appearance of multiple minor peaks.

By understanding the chemical vulnerabilities of 4-(Azocane-1-carbonyl)piperidin-2-one and implementing these proactive storage, handling, and analytical strategies, researchers can significantly enhance the quality and reliability of their scientific data.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved March 24, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved March 24, 2026, from [Link]

  • Arjo, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Avomeen. Retrieved March 24, 2026, from [Link]

  • Leibetseder, P., et al. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Retrieved March 24, 2026, from [Link]

  • Hawe, A. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved March 24, 2026, from [Link]

  • Modro, T. A., et al. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 24, 2026, from [Link]

  • Kim, H. Y., et al. (2014, July 29). Ferrate(VI) Oxidation of β-Lactam Antibiotics: Reaction Kinetics, Antibacterial Activity Changes, and Transformation Products. Environmental Science & Technology. Retrieved March 24, 2026, from [Link]

  • Masui, M., et al. (n.d.). Anodic Oxidation of Amides and Lactams Using N-Hydroxyphthalimide as a Mediator. Chemical and Pharmaceutical Bulletin. Retrieved March 24, 2026, from [Link]

  • Zhang, Z., et al. (n.d.). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. Nature. Retrieved March 24, 2026, from [Link]

  • Junker, J., et al. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved March 24, 2026, from [Link]

  • Sharma, V. K., et al. (n.d.). Oxidation of β-lactam antibiotics by ferrate(VI). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Jaafar, M. (2025, November). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Journal of Advance and Future Research. Retrieved March 24, 2026, from [Link]

  • Serna-Galan, J. I., et al. (2017, October 15). Oxidation of β-lactam Antibiotics by Peracetic Acid: Reaction Kinetics, Product and Pathway Evaluation. PubMed. Retrieved March 24, 2026, from [Link]

  • Nagayama, S., & Nikaido, H. (n.d.). Role of beta-lactam hydrolysis in the mechanism of resistance of a beta-lactamase-constitutive Enterobacter cloacae strain to expanded-spectrum beta-lactams. Antimicrobial Agents and Chemotherapy. Retrieved March 24, 2026, from [Link]

  • Salois, A., et al. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biosciences and Medicines. Retrieved March 24, 2026, from [Link]

  • Lee, S., et al. (2016, December 2). Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Pop, F. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Retrieved March 24, 2026, from [Link]

  • Kadi, A. A., et al. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Retrieved March 24, 2026, from [Link]

  • Gocan, S., & Cimpan, G. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PubMed Central. Retrieved March 24, 2026, from [Link]

  • Tylewska-Wierzbanowska, S., et al. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. Retrieved March 24, 2026, from [Link]

  • Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Ste-Marie, C., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Nakano, H., et al. (2023, October 24). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. PubMed Central. Retrieved March 24, 2026, from [Link]

  • Summary of Organic Functions: Amide. (n.d.). Teachy. Retrieved March 24, 2026, from [Link]

  • Amides. (2023, October 17). PCC Group Product Portal. Retrieved March 24, 2026, from [Link]

  • Combourieu, B., et al. (2026, January 19). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting

Reducing impurities and byproducts in 4-(Azocane-1-carbonyl)piperidin-2-one crystallization

Technical Support Center: Crystallization of 4-(Azocane-1-carbonyl)piperidin-2-one Welcome to the technical support center for the crystallization of 4-(Azocane-1-carbonyl)piperidin-2-one. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 4-(Azocane-1-carbonyl)piperidin-2-one

Welcome to the technical support center for the crystallization of 4-(Azocane-1-carbonyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical methodologies required to overcome common challenges in obtaining high-purity crystalline material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process. Each answer provides a diagnostic approach and a step-by-step solution based on established crystallographic principles.

Q1: My final product purity is low (<99%) even after crystallization. What are the likely causes and how do I investigate?

A: Low purity post-crystallization typically points to the ineffective rejection of one or more impurities. The mechanism of impurity incorporation is the critical factor to diagnose before a solution can be devised.[1][2] The primary mechanisms are surface adsorption, inclusion (mother liquor trapped in the crystal), or solid-solution formation (impurity incorporated into the crystal lattice).[1]

Diagnostic Workflow:

To identify the root cause, a systematic workflow is recommended.[2] This involves a series of targeted experiments to discriminate between the different incorporation mechanisms.

G start Initial State: Low Purity Crystalline Product exp1 Experiment 1: Reslurry/Surface Wash (Slurry the crystals in a solvent where the product is sparingly soluble for a short time) start->exp1 check1 Purity Significantly Improved? exp1->check1 res1 Conclusion: Impurity is primarily ADSORBED ON THE CRYSTAL SURFACE. Action: Optimize wash step, consider anti-solvents for washing. check1->res1  Yes exp2 Experiment 2: Recrystallization Rate Study (Perform crystallizations at very slow vs. rapid cooling rates) check1->exp2 No check2 Slow Cooling Improves Purity? exp2->check2 res2 Conclusion: Impurity incorporation is kinetically driven, likely via INCLUSIONS of mother liquor. Action: Slow down crystallization, optimize agitation, maintain lower supersaturation. check2->res2  Yes exp3 Experiment 3: Stepwise Dissolution (Gradually dissolve the crystals and analyze the supernatant at each step) check2->exp3 No check3 Impurity Concentration Constant Throughout Dissolution? exp3->check3 res3 Conclusion: Impurity is homogeneously distributed, indicating a SOLID SOLUTION. Action: This is the most challenging case. Consider alternative solvents, extractive crystallization, or preparative chromatography. check3->res3  Yes res4 Conclusion: Impurity is heterogeneously distributed, likely due to inclusions or late-stage deposition. Action: Re-evaluate crystallization kinetics. check3->res4 No G cluster_0 Protocol Flow A 1. Dissolution Dissolve crude product in a minimum amount of a 'good' solvent at elevated temperature. B 2. Controlled Addition Slowly add the 'anti-solvent' (miscible, low solubility for product) to the solution at a constant rate. A->B C 3. Seeding (Optional but Recommended) Introduce a small quantity of high-purity crystals at the onset of turbidity (metastable zone). B->C D 4. Maturation/Aging Stir the resulting slurry for a set period (e.g., 2-4 hours) to allow for crystal growth and perfection. C->D E 5. Isolation Filter the crystals, wash with a mixture of solvent/anti-solvent or pure anti-solvent, and dry under vacuum. D->E

Caption: Workflow for a typical anti-solvent crystallization experiment.

Protocol: Anti-Solvent Crystallization

  • System Selection:

    • Solvent: A solvent in which 4-(Azocane-1-carbonyl)piperidin-2-one is highly soluble (e.g., Methanol, Acetonitrile).

    • Anti-Solvent: A miscible solvent in which the product is poorly soluble (e.g., Water, Heptane, Methyl-tert-butyl ether (MTBE)).

  • Procedure:

    • Dissolve the crude material in the minimum amount of the 'good' solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

    • Filter the hot solution to remove any particulate matter.

    • Transfer the solution to the crystallization vessel and maintain the temperature.

    • Slowly add the anti-solvent at a controlled rate with good agitation. Monitor for the onset of turbidity (cloudiness).

    • Optional but recommended: When the solution becomes slightly turbid, add a small amount (0.1-1% w/w) of seed crystals of the desired pure polymorph. [3] * Continue the anti-solvent addition.

    • Once addition is complete, slowly cool the slurry to a final temperature (e.g., 0-5 °C) and hold for several hours to maximize yield.

    • Filter the product, wash the cake with a cold mixture of the solvent/anti-solvent, and then with the pure anti-solvent.

    • Dry the crystals under vacuum at a suitable temperature.

Q3: What analytical techniques are essential for monitoring and validating the purity of my crystalline product?

A: A suite of analytical techniques is necessary to fully characterize the purity and solid-state form of your active pharmaceutical ingredient (API).

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying chemical purity. [4][5]A validated, stability-indicating HPLC method should be used to separate the API from all known impurities and potential degradants. A photodiode array (PDA) detector can help in peak purity assessment. [4]* Gas Chromatography (GC): Used specifically for quantifying residual solvents. [5]* Differential Scanning Calorimetry (DSC): A thermal analysis technique that can indicate the presence of impurities through melting point depression or the appearance of multiple thermal events. [6]It is also crucial for identifying different polymorphic forms.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystal form (polymorph) of the material. It ensures that the crystallization process consistently produces the same, desired solid form. [7]* Mass Spectrometry (MS): Used to identify the structure of unknown impurities, often in conjunction with HPLC (LC-MS). [5]

References

  • Solvent Effects on the Growth Morphology and Phase Purity of CL-20.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • The Effect of Solvent on Crystal Growth and Morphology.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Active Pharmaceutical Ingredient (API)
  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN).
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • API Crystalliz
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. MIT Open Access Articles.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Troubleshooting Crystalliz
  • Guide for crystalliz
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Quantitative Impurity Rejection Analysis for Crystallization.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry.
  • Lactam. Wikipedia.
  • Synthesis of Lactam. BYJU'S.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry.
  • Piperidine Synthesis. DTIC.
  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones
  • A Structured Approach to Cope with Impurities During Industrial Crystallization Development.

Sources

Optimization

Technical Support Center: Troubleshooting Azocane-1-Carbonyl Coupling Reactions

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing challenges with amide bond formation involving azocane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing challenges with amide bond formation involving azocane (an 8-membered saturated nitrogen heterocycle).

Due to transannular strain and significant steric bulk, azocane is a notoriously sluggish nucleophile. Standard coupling protocols often fail, resulting in low yields, recovered starting materials, or complex byproduct mixtures. This guide provides field-proven, mechanistically grounded solutions to overcome these activation energy barriers.

Part 1: Diagnostic Overview & Reagent Selection

The 8-membered ring of azocane imparts extensive conformational flexibility and steric hindrance around the secondary amine[1]. When attempting an azocane-1-carbonyl coupling (amide bond formation), the bulky nitrogen struggles to access the electrophilic carbonyl carbon of the activated acid.

To overcome this, the choice of coupling reagent is the single most critical variable. Reagents must provide anchimeric assistance (neighboring group participation) to stabilize the transition state or possess exceptional leaving-group kinetics[2].

Reagent Selection Workflow

G N1 Azocane Coupling Initiated N2 Assess Carboxylic Acid Steric Bulk & Chirality N1->N2 N3 High Bulk / α-Chiral N2->N3 Yes N4 Low Bulk / Achiral N2->N4 No N5 Use COMU or PyAOP (Prevents Guanidinylation) N3->N5 N6 Use HATU + HOAt (Leverages 7-Aza Effect) N4->N6 N7 Pre-activate Acid (5-10 min) Before Azocane Addition N5->N7 N6->N7 N8 Successful Amide Bond Formation N7->N8 Monitor via TLC/LCMS

Workflow for selecting coupling reagents to overcome azocane steric hindrance.

Part 2: Core Troubleshooting Guide (Q&A)

Q: Why is my standard EDC/HOBt or DCC coupling yielding <10% product with azocane? A: Carbodiimide-based reagents like EDC and DCC rely on the formation of an O-acylisourea intermediate, which is subsequently converted to an OBt active ester. HOBt lacks the necessary electronic properties to assist bulky amines. The steric clash between the azocane ring and the OBt ester prevents the nucleophilic attack, causing the reaction to stall. You must switch to a reagent that actively pulls the amine into the reaction center.

Q: I switched to HATU, but my LCMS shows a massive byproduct peak and very little of my desired azocane amide. What went wrong? A: You are likely observing guanidinylation of the azocane[3]. HATU is a uronium (technically aminium) salt. Because azocane is sterically hindered, its nucleophilic attack on the HOAt-active ester is slow. If HATU is present in excess or if the acid wasn't fully pre-activated, the unreacted HATU will react directly with the azocane nitrogen, forming a stable, dead-end guanidino byproduct[3]. Solution: Ensure strict stoichiometry (1.0 eq HATU) and pre-activate the carboxylic acid with HATU and base for 5–10 minutes before adding the azocane. Alternatively, switch to a phosphonium reagent like PyAOP, which cannot form guanidino byproducts[3].

Q: How exactly does the "7-aza effect" in HATU and HOAt help with steric hindrance? A: HOAt (1-hydroxy-7-azabenzotriazole) contains a nitrogen atom at the 7-position of the triazolopyridine ring[2]. During the aminolysis step, this pyridine-like nitrogen acts as a hydrogen-bond acceptor, forming a transient hydrogen bond with the incoming azocane amine[2]. This phenomenon, known as anchimeric assistance , effectively anchors the bulky azocane and directs it precisely toward the electrophilic carbonyl carbon, drastically lowering the activation energy[2][4].

Q: When should I use COMU instead of HATU? A: COMU is an Oxyma-based uronium salt that is safer (non-explosive compared to benzotriazoles) and highly efficient[5]. It exists entirely in the highly reactive uronium form[5]. You should use COMU when coupling azocane to an highly hindered or α-chiral carboxylic acid, as it requires only one equivalent of base (minimizing epimerization) and produces an extremely reactive Oxyma active ester that readily accepts bulky amines[5].

Part 3: Quantitative Performance Data

To facilitate reagent selection, the following table summarizes the performance metrics of common coupling reagents specifically when applied to bulky secondary amines like azocane.

Reagent ClassReagentAnchimeric AssistanceGuanidinylation RiskEpimerization ControlRelative Yield with Azocane
Carbodiimide EDC / HOBtNoNoneModerateLow (<20%)
Uronium (OBt) HBTUNoHighModerateLow-Moderate (20-40%)
Uronium (OAt) HATUYes (7-Aza) HighExcellentHigh (70-90%)
Uronium (Oxyma) COMUYes (Oxyma)ModerateSuperior High (80-95%)
Phosphonium PyAOPYes (7-Aza) None ExcellentHigh (75-95%)

Data synthesized from comparative peptide coupling studies on sterically hindered amines[3][4][5].

Part 4: Validated Experimental Protocols

To ensure self-validation and high reproducibility, use the following optimized methodology for COMU-mediated azocane coupling. This protocol utilizes visual cues and kinetic controls to guarantee active ester formation before the bulky amine is introduced.

Protocol: COMU-Mediated Azocane-1-Carbonyl Formation

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • COMU: 1.1 equivalents

  • Azocane: 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 2.0 equivalents

  • Solvent: Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N₂ to ensure an anhydrous environment.

  • Dissolution: Add the carboxylic acid (1.0 eq) and COMU (1.1 eq) to the flask. Dissolve in anhydrous DMF.

  • Base Addition (Initiation): Add DIPEA (2.0 eq) dropwise at room temperature.

    • Causality & Validation: The base deprotonates the acid, which immediately attacks the COMU reagent. You will observe a distinct color change from clear to yellow/orange . This color shift is a self-validating indicator that the Oxyma active ester has successfully formed.

  • Pre-Activation (Critical Step): Allow the mixture to stir for exactly 5 to 10 minutes.

    • Causality: This kinetic window ensures 100% conversion of the acid to the active ester. Skipping this step allows unreacted COMU to compete for the azocane, lowering yields.

  • Amine Addition: Add azocane (1.2 eq) dropwise.

  • Reaction Monitoring & Thermal Adjustment: Stir at room temperature. Monitor via LCMS or TLC after 2 hours.

    • Troubleshooting: If the reaction stalls at ~50% conversion, the steric barrier is dominating the thermal energy of the system. Heat the reaction gently to 40–50 °C for an additional 2–4 hours to drive it to completion.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted azocane and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: It is highly discouraged. TEA is a stronger nucleophile than DIPEA and can actively compete with the sterically hindered azocane, leading to complex side reactions. DIPEA (or 2,4,6-collidine) provides the necessary basicity without the nucleophilicity, ensuring a cleaner reaction profile[2].

Q: Why is DMF the preferred solvent over DCM? A: Amide coupling with bulky amines proceeds via a highly polar transition state. Polar aprotic solvents like DMF, NMP, or DMAc stabilize this transition state much better than non-polar solvents like DCM[4]. Furthermore, uronium reagents like HATU and COMU have superior solubility in DMF.

Q: My carboxylic acid is extremely precious. Can I use azocane as the limiting reagent? A: Yes, but you must invert the stoichiometry carefully. Use Azocane (1.0 eq), Carboxylic Acid (1.1 eq), and HATU/COMU (1.05 eq). You must still pre-activate the acid before adding the azocane to prevent the coupling reagent from consuming your limiting amine.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: peptidechemistry.org URL:[Link]

  • Peptidyl-Proline Isomerases (PPIases) Source: eScholarship (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Piperidin-2-one Derivatives versus Standard Inhibitors Targeting p38 MAP Kinase

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the inhibitory efficacy of a representative piperidin-2-one derivative against the p38 mitogen-activa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory efficacy of a representative piperidin-2-one derivative against the p38 mitogen-activated protein (MAP) kinase, benchmarked against established, standard inhibitors of this critical signaling protein. As the specific compound 4-(Azocane-1-carbonyl)piperidin-2-one lacks sufficient publicly available data for a direct comparison, this document will focus on a structurally related piperidin-2-one derivative for which inhibitory activity against p38α MAP kinase has been quantified. This guide is intended to offer a robust framework for evaluating novel piperidin-2-one-based inhibitors.

Introduction: The Role of p38 MAP Kinase in Disease and the Quest for Novel Inhibitors

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to external stresses, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1][2] This signaling cascade is integral to regulating a variety of cellular processes, including inflammation, cell cycle progression, and apoptosis.[3] The p38 MAP kinase pathway is activated through a cascade of phosphorylation events, ultimately leading to the activation of transcription factors and other downstream protein kinases.[2]

Dysregulation of the p38 MAP kinase pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in neurodegenerative conditions like Alzheimer's disease and in certain cancers.[4] Consequently, the development of potent and selective p38 MAP kinase inhibitors has been a significant focus of therapeutic research. While several standard inhibitors have been developed and extensively characterized, the search for novel chemical scaffolds with improved efficacy, selectivity, and pharmacokinetic profiles is ongoing. Piperidin-2-one derivatives represent a promising class of compounds in this pursuit.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key cellular stress-response pathway. Its activation is initiated by a variety of extracellular stimuli that engage cell surface receptors, leading to the activation of a cascade of upstream kinases. This ultimately results in the dual phosphorylation of a conserved Thr-Gly-Tyr motif within the activation loop of p38 MAP kinase, rendering it active.[2] Once activated, p38 MAP kinase phosphorylates a range of downstream substrates, including other kinases and transcription factors, thereby modulating gene expression and cellular responses.

p38_pathway stress Stress Stimuli (UV, Cytokines, etc.) receptor Cell Surface Receptors stress->receptor map3k MAPKKKs (e.g., ASK1, TAK1) receptor->map3k map2k MAPKKs (MKK3, MKK6) map3k->map2k P p38 p38 MAP Kinase map2k->p38 P substrates Downstream Substrates (Transcription Factors, Kinases) p38->substrates P response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response inhibitor Inhibitors (Piperidin-2-one, SB203580, etc.) inhibitor->p38

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Comparative Efficacy of a Piperidin-2-one Derivative and Standard Inhibitors

This section presents a comparative analysis of the in vitro inhibitory potency of a specific piperidin-2-one derivative against p38α MAP kinase, alongside several well-established standard inhibitors. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitor ClassCompoundTarget Isoform(s)IC50 (nM)Reference
Piperidin-2-one Derivative Representative Compoundp38α42.9[4]
Pyridinylimidazole SB203580p38α, p38β250 (p38α), 500 (p38β2)[5][6]
Diaryl Urea BIRB 796 (Doramapimod)p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)[4][7]
Bipyridine Amide Losmapimodp38α, p38βpKi: 8.1 (p38α), 7.6 (p38β)[8]

Analysis of Comparative Efficacy:

The representative piperidin-2-one derivative demonstrates potent inhibition of p38α MAP kinase with an IC50 value of 42.9 nM.[4] This level of potency is comparable to that of the widely used standard inhibitors SB203580 and BIRB 796 for the same isoform.[4][5]

  • SB203580 , a first-generation pyridinylimidazole inhibitor, is highly selective for p38α and p38β isoforms.[5][6] Its IC50 of 50 nM for p38α makes it a valuable tool for in vitro studies.[5]

  • BIRB 796 (Doramapimod) is a highly potent, allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, exhibiting a slow dissociation rate.[7] It inhibits multiple p38 isoforms, with the highest potency against p38α.[4][7]

  • Losmapimod is another orally active and selective inhibitor of p38α and p38β that has been evaluated in numerous clinical trials.[8]

The data suggests that the piperidin-2-one scaffold represents a promising starting point for the development of novel p38 MAP kinase inhibitors with potencies in the nanomolar range, rivaling those of established clinical and preclinical candidates. Further studies would be required to determine the selectivity profile of this class of compounds against other p38 isoforms and the broader kinome, as well as their mechanism of action.

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

To ensure the validity and reproducibility of comparative efficacy data, a standardized experimental protocol is essential. The following is a representative protocol for determining the IC50 values of test compounds against p38α MAP kinase.

kinase_assay_workflow start Start reagents Prepare Reagents: - p38α Enzyme - Kinase Buffer - ATF-2 Substrate - ATP - Test Compounds start->reagents preincubation Pre-incubate p38α with Test Compounds reagents->preincubation initiate Initiate Kinase Reaction (Add ATF-2 and ATP) preincubation->initiate incubation Incubate at 30°C initiate->incubation terminate Terminate Reaction (Add Stop Solution) incubation->terminate detection Detect Phosphorylated ATF-2 (e.g., ELISA, Western Blot) terminate->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: Workflow for an in vitro p38α MAP Kinase Inhibition Assay.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • ATF-2 (Activating Transcription Factor 2) as a substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (Piperidin-2-one derivative and standard inhibitors) dissolved in DMSO

  • 96-well assay plates

  • Detection reagents (e.g., anti-phospho-ATF-2 antibody, secondary antibody conjugated to a detectable enzyme, and substrate for the detection enzyme)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the p38α MAP kinase and ATF-2 substrate in kinase assay buffer to their optimal working concentrations.

  • Kinase Reaction: a. To each well of a 96-well plate, add the diluted test compound or vehicle control (DMSO). b. Add the diluted p38α MAP kinase to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP. d. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA). b. Detect the amount of phosphorylated ATF-2 using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or by running the samples on an SDS-PAGE gel followed by Western blotting with a phospho-specific antibody.

  • Data Analysis: a. Measure the signal corresponding to the amount of phosphorylated substrate in each well. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

This self-validating system should include positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly.

Conclusion and Future Directions

The representative piperidin-2-one derivative exhibits potent in vitro inhibition of p38α MAP kinase, with an efficacy comparable to that of well-characterized standard inhibitors. This finding underscores the potential of the piperidin-2-one scaffold as a valuable starting point for the development of novel therapeutics targeting p38 MAP kinase-mediated diseases.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of this compound series to optimize potency and selectivity. It will be crucial to assess the inhibitory activity against other p38 MAP kinase isoforms (β, γ, and δ) and a broader panel of kinases to establish a detailed selectivity profile. Furthermore, evaluating the efficacy of these compounds in cell-based assays and in vivo models of inflammatory diseases will be essential to validate their therapeutic potential.

References

  • BenchChem. Efficacy of 1-(Piperidin-2-ylmethyl)piperidine derivatives as enzyme inhibitors. Accessed March 2024.
  • opnMe, Boehringer Ingelheim. P38 MAPK Inhibitor I BIRB 796. Accessed March 2024.
  • Google Patents. KR20050044581A - Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient. Accessed March 2024.
  • Cell Signaling Technology. p38 MAPK Signaling. Accessed March 2024.
  • Tocris Bioscience. SB 203580. Accessed March 2024.
  • Kuma, Y., et al. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. Accessed March 2024.
  • Creative Diagnostics.
  • Revvity. Measurement of p38/MAPK activity using LANCE. Accessed March 2024.
  • Tocris Bioscience. SB 203580 | p38 Inhibitors. Accessed March 2024.
  • MedChemExpress. Doramapimod (BIRB 796). Accessed March 2024.
  • Sigma-Aldrich. SB 203580 InSolution, ≥98%, 1 mg/ml, reversible inhibitor of p38 MAP kinase. Accessed March 2024.
  • Zhao, L., et al. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC. Accessed March 2024.
  • MedChemExpress. Adezmapimod (SB 203580). Accessed March 2024.
  • Selleck Chemicals. SB203580 (Adezmapimod). Accessed March 2024.
  • opnMe, Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. Accessed March 2024.
  • Selleck Chemicals. Doramapimod (BIRB 796). Accessed March 2024.
  • Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive). Accessed March 2024.
  • ERS Publications. In vitro pharmacological characterization of a novel p38α (MAPK14) inhibitor designed for inhaled delivery. Accessed March 2024.
  • MedchemExpress.com. Losmapimod (GSK-AHAB). Accessed March 2024.
  • AbMole BioScience.
  • Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Accessed March 2024.
  • Millipore. p38 MAP Kinase Assay. Accessed March 2024.
  • Promega Corporation. p38α Kinase Assay. Accessed March 2024.
  • Selleckchem. p38β 抑制剂. Accessed March 2024.
  • MedchemExpress.com. p38 MAPK | Inhibitors. Accessed March 2024.
  • He, C., et al. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy. PMC. Accessed March 2024.
  • ResearchGate. TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... Accessed March 2024.
  • Ayna, A., et al. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. PMC. Accessed March 2024.
  • Al-Warhi, T., et al. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. Accessed March 2024.

Sources

Comparative

Validating the Purity of 4-(Azocane-1-carbonyl)piperidin-2-one: A Comparative Guide to qNMR vs. HPLC

For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable step in ensuring the integrity of downstream biological assays and API manufacturing. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable step in ensuring the integrity of downstream biological assays and API manufacturing. When evaluating specialized heterocyclic building blocks like 4-(Azocane-1-carbonyl)piperidin-2-one , traditional analytical paradigms often fall short.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this specific compound, detailing why qNMR serves as the superior, self-validating primary method.

The Structural Challenge: The "Chromophore Illusion"

To understand why analytical choices matter, we must first analyze the molecular structure of 4-(Azocane-1-carbonyl)piperidin-2-one ( , MW: 238.33 g/mol ). The molecule consists of an 8-membered azocane ring and a 6-membered piperidin-2-one (lactam) core, linked by a carbonyl group.

The Causality of Analytical Failure: This molecule is entirely aliphatic, possessing no aromatic rings or extended conjugated -systems. Consequently, it lacks a strong UV chromophore[1].

  • HPLC Vulnerability: To detect this compound via HPLC-UV, analysts are forced to use low-wavelength detection (e.g., 210 nm) to capture the weak end-absorption of the amide/lactam bonds. At this wavelength, any trace impurity containing an aromatic ring (which absorbs massively at 210 nm) will exhibit a disproportionately high UV response factor. This leads to a severe overestimation of impurity content and a false deflation of the target compound's apparent purity.

  • qNMR Superiority: Quantitative NMR avoids the dependency on UV response factors entirely. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (protons) generating that signal[2]. This allows for absolute mass fraction quantification independent of the molecule's optical properties[3].

Orthogonal Purity Validation Workflow

To achieve the highest level of confidence, modern pharmaceutical analysis employs an orthogonal approach, leveraging the distinct physical principles of both techniques[4].

G cluster_qNMR qNMR Workflow (Absolute Quantification) cluster_HPLC HPLC-UV Workflow (Relative Quantification) Start 4-(Azocane-1-carbonyl) piperidin-2-one Sample Weighing Gravimetric Co-weighing with Internal Standard Start->Weighing LC_Prep Volumetric Dissolution in Mobile Phase Start->LC_Prep NMR_Acq 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) Weighing->NMR_Acq Integ Signal Integration (Proton Proportionality) NMR_Acq->Integ qNMR_Result Absolute Mass Fraction (True Purity %) Integ->qNMR_Result Compare Orthogonal Validation & Discrepancy Resolution qNMR_Result->Compare LC_Acq Chromatographic Separation (UV Detection at 210 nm) LC_Prep->LC_Acq PeakArea Peak Area Integration (Response Factor Dependent) LC_Acq->PeakArea HPLC_Result Relative Area % (Apparent Purity) PeakArea->HPLC_Result HPLC_Result->Compare

Orthogonal purity validation workflow comparing absolute qNMR and relative HPLC-UV techniques.

Experimental Methodologies: Building a Self-Validating System

A robust analytical protocol must be self-validating. By utilizing a highly pure, NIST-traceable internal standard (IS), qNMR eliminates the need for an identical reference standard of the analyte itself[5], bypassing the costly and time-consuming process of qualifying external standards.

¹H qNMR Protocol (Absolute Mass Fraction)

Internal Standard Selection: Because 4-(Azocane-1-carbonyl)piperidin-2-one is highly aliphatic, its proton signals cluster heavily between 1.2 ppm and 3.5 ppm. To prevent signal overlap, we select 1,4-Dinitrobenzene (TraceCERT®) as the internal standard. It provides a sharp, distinct aromatic singlet at ~8.40 ppm (4 protons), well clear of the analyte's signals.

Step-by-Step Procedure:

  • Gravimetric Preparation: Using a calibrated 6-place microbalance, accurately weigh ~15.0 mg of the 4-(Azocane-1-carbonyl)piperidin-2-one sample and ~5.0 mg of the 1,4-Dinitrobenzene IS into the same anti-static weighing boat. Causality: qNMR is a primary ratio method; the absolute accuracy of the final purity is mathematically bound to the precision of this gravimetric step.

  • Dissolution: Transfer the co-weighed powders into a vial and dissolve completely in 0.6 mL of anhydrous DMSO- . Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (Ensures maximum transverse magnetization and optimal signal-to-noise ratio).

    • Relaxation Delay (D1): 45 seconds. Causality: The D1 must be set to at least (longitudinal relaxation time) of the slowest-relaxing proton in the mixture. Failing to allow complete relaxation causes signal saturation, leading to artificially deflated integrals and catastrophic quantitative errors.

    • Scans (NS): 64 (Targeting a Signal-to-Noise ratio > 250:1 for accurate integration).

  • Data Processing & Calculation: Apply automatic baseline correction. Integrate the IS singlet at 8.40 ppm ( ) and a distinct, well-resolved multiplet of the analyte (e.g., the methine proton on the piperidine ring, ). Calculate purity using the standard qNMR mass balance equation.

HPLC-UV Protocol (Relative Area Percent)

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1.0 mg/mL of the sample in the initial mobile phase.

  • Chromatography: Inject 10 µL onto a C18 Reverse Phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient: Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: UV absorbance at 210 nm.

  • Integration: Integrate all peaks excluding the solvent front to determine the relative area percentage.

Comparative Data Analysis

The following table summarizes a representative batch analysis of 4-(Azocane-1-carbonyl)piperidin-2-one, highlighting the critical discrepancies that arise when relying solely on relative chromatographic methods for molecules lacking strong chromophores[6].

Analytical ParameterHPLC-UV (210 nm)¹H qNMR (Internal Standard)
Detection Principle Relative UV AbsorbanceAbsolute Proton Proportionality
Reference Standard Required? Yes (for exact quantitation)No (Uses orthogonal IS)
Apparent Purity (%) 93.4%N/A
True Mass Purity (%) N/A98.7%
Primary Source of Error UV response factor bias from trace aromatic impuritiesIntegration overlap; weighing errors
Key Advantage High sensitivity for trace impurities (<0.1%)Direct, absolute mass fraction determination

Data Interpretation: In this validation, HPLC-UV reported a purity of 93.4%, while qNMR confirmed a true mass purity of 98.7%. The 5.3% discrepancy is a classic manifestation of the "Chromophore Illusion." A trace synthetic impurity containing an aromatic byproduct absorbed UV light at 210 nm exponentially more efficiently than the aliphatic target molecule, artificially inflating the impurity's peak area. By measuring the absolute number of nuclei, qNMR cuts through this optical bias to deliver the true molar purity[3].

Conclusion

For the purity validation of 4-(Azocane-1-carbonyl)piperidin-2-one, relying exclusively on HPLC-UV presents a significant risk of data misinterpretation due to the molecule's lack of a strong chromophore. While HPLC remains an excellent tool for qualitative impurity profiling and detecting trace degradants, qNMR must be utilized as the primary quantitative method . By employing a self-validating internal standard system, qNMR provides an absolute, structurally independent measurement of purity, ensuring the highest level of scientific integrity for downstream applications.

References

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Azocane-1-carbonyl)piperidin-2-one

Introduction: Decoding Molecular Blueprints In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Decoding Molecular Blueprints

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and specificity in determining molecular weights and deciphering structural features. Through controlled fragmentation within the mass spectrometer, a molecule's unique structural "blueprint" is revealed as a characteristic pattern of product ions. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of 4-(Azocane-1-carbonyl)piperidin-2-one , a molecule featuring a δ-valerolactam (piperidin-2-one) core linked at the C4 position to an eight-membered azocane ring via an amide bond.

To establish a comprehensive understanding, we will compare its fragmentation behavior against two structurally related analogues: N-Acetylpiperidin-2-one and N-Acetylazocane . This comparative approach is designed to illuminate how specific structural motifs—the C4-linked exocyclic amide versus an N-linked acetyl group, and the influence of different ring systems—govern the fragmentation pathways. The insights derived are critical for researchers in identifying and characterizing novel compounds containing these prevalent heterocyclic scaffolds.

Pillar 1: Theoretical Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not a random event. It is governed by fundamental chemical principles, where cleavage preferentially occurs at the most labile bonds to form the most stable product ions. For the compounds discussed, fragmentation is primarily dictated by the presence of amide functionalities and heterocyclic rings. We will focus on positive-ion electrospray ionization (ESI), which typically generates a protonated molecule, [M+H]⁺, followed by tandem mass spectrometry (MS/MS) to induce fragmentation.[1]

Target Molecule: 4-(Azocane-1-carbonyl)piperidin-2-one
  • Molecular Formula: C₁₃H₂₂N₂O₂

  • Molecular Weight: 238.33 g/mol

  • Precursor Ion [M+H]⁺: m/z 239.2

The structure of 4-(Azocane-1-carbonyl)piperidin-2-one presents several potential cleavage sites. The most probable fragmentation pathways for the [M+H]⁺ ion involve the cleavage of the exocyclic amide bond, followed by fragmentation of the individual heterocyclic rings.

  • Primary Amide Bond Cleavage: The C-N and C-C bonds of the amide linker are expected to be the most labile sites. A common fragmentation for amides is the cleavage of the N-CO bond, which results in the loss of a neutral amine or lactam and the formation of a stable acylium cation.[2]

    • Pathway A: Cleavage of the bond between the piperidin-2-one C4 carbon and the exocyclic carbonyl group, leading to the formation of a protonated piperidin-2-one ion at m/z 100 .

    • Pathway B: Cleavage of the N-CO bond of the exocyclic amide, leading to the formation of an acylium ion at m/z 127 and the neutral loss of azocane.

  • Ring-Specific Fragmentation:

    • Azocane Ring: The larger, more flexible azocane ring can undergo ring opening or α-cleavage adjacent to the nitrogen atom.[1]

    • Piperidin-2-one Ring: The lactam ring can undergo a characteristic loss of carbon monoxide (CO, 28 Da).[3]

Alternative 1: N-Acetylpiperidin-2-one
  • Molecular Formula: C₇H₁₁NO₂

  • Molecular Weight: 141.17 g/mol

  • Precursor Ion [M+H]⁺: m/z 142.1

This analogue allows us to isolate the fragmentation behavior of an N-acylated piperidin-2-one ring.

  • N-Acyl Cleavage: The most prominent fragmentation is the neutral loss of ketene (CH₂=C=O, 42 Da) from the N-acetyl group, a characteristic pathway for N-acetylated compounds. This yields the protonated piperidin-2-one ion at m/z 100 .[4]

  • Piperidin-2-one Ring Fragmentation: Subsequent fragmentation of the m/z 100 ion would follow the typical pattern for the piperidin-2-one ring, including the loss of CO (28 Da) to produce an ion at m/z 72 .

Alternative 2: N-Acetylazocane
  • Molecular Formula: C₉H₁₇NO

  • Molecular Weight: 155.24 g/mol

  • Precursor Ion [M+H]⁺: m/z 156.2

This compound isolates the fragmentation of an N-acylated eight-membered ring.

  • N-Acyl Cleavage: Similar to the previous analogue, a dominant pathway is the neutral loss of ketene (42 Da), resulting in the protonated azocane ion at m/z 114 .

  • Acylium Ion Formation: Cleavage of the N-CO bond can also produce a stable acetyl acylium ion at m/z 43 .

  • Azocane Ring Fragmentation: The protonated azocane ring (m/z 114) can undergo further fragmentation through ring opening and loss of neutral alkene fragments.

Pillar 2: Experimental Protocol for Self-Validation

To ensure the trustworthiness and reproducibility of the data, a rigorously defined experimental protocol is essential. The following describes a self-validating workflow for acquiring the MS/MS spectra of the target compound and its alternatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of each compound (1 mg/mL) in HPLC-grade methanol.

    • Create a working solution (10 µg/mL) by diluting the stock solution in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the formation of [M+H]⁺ ions.

  • Instrumentation and Infusion:

    • Utilize a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source.[1]

    • Infuse the sample solution directly into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ionization Mode: Positive Ion ESI.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 100 – 120 °C.

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 600 L/hr, 250 °C).

  • Data Acquisition:

    • MS1 Full Scan: Acquire a full scan spectrum over a mass range of m/z 50-500 to confirm the presence and isolation of the correct precursor ion ([M+H]⁺) for each compound (m/z 239.2, 142.1, and 156.2, respectively).

    • MS2 Product Ion Scan (CID):

      • Select the target [M+H]⁺ ion as the precursor for fragmentation.

      • Use argon as the collision gas.

      • Systematically vary the collision energy (e.g., in steps of 5-10 eV, from 10 to 40 eV) to observe the full range of fragment ions and determine the optimal energy for a rich, informative spectrum.[1] Collision-induced dissociation (CID) involves accelerating the selected ions and allowing them to collide with neutral gas molecules, converting kinetic energy into internal energy that causes bond breakage.[5]

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock Solution (Methanol) work 2. Dilute to 10 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid stock->work infuse 3. Direct Infusion (5-10 µL/min) work->infuse esi 4. ESI Source (+ve mode) infuse->esi ms1 5. MS1 Full Scan (Identify [M+H]⁺) esi->ms1 cid 6. MS2 Product Ion Scan (Fragment [M+H]⁺ via CID) ms1->cid spectrum 7. Acquire Fragmentation Spectrum cid->spectrum analysis 8. Propose Structures for Fragment Ions spectrum->analysis

Experimental workflow for MS/MS analysis.

Pillar 3: Data Visualization and Comparative Analysis

The resulting fragmentation data is best understood through direct visual and tabular comparison. The diagrams below illustrate the proposed primary fragmentation pathways, and the table summarizes the key observed ions.

Fragmentation Pathway Diagrams

G1 cluster_A cluster_B parent 4-(Azocane-1-carbonyl)piperidin-2-one [M+H]⁺ m/z 239.2 fragA Protonated Piperidin-2-one m/z 100.1 parent->fragA -C8H14NO (Azocane-isocyanate) fragB Acylium Ion m/z 127.1 parent->fragB -C7H15N (Azocane)

Proposed fragmentation of 4-(Azocane-1-carbonyl)piperidin-2-one.

G2 parent N-Acetylpiperidin-2-one [M+H]⁺ m/z 142.1 fragA Protonated Piperidin-2-one m/z 100.1 parent->fragA -C2H2O (Ketene) fragB Ion m/z 72.1 fragA->fragB -CO

Proposed fragmentation of N-Acetylpiperidin-2-one.

G3 parent N-Acetylazocane [M+H]⁺ m/z 156.2 fragA Protonated Azocane m/z 114.1 parent->fragA -C2H2O (Ketene) fragB Acylium Ion m/z 43.0 parent->fragB -C7H14N•

Proposed fragmentation of N-Acetylazocane.
Comparative Data Summary
CompoundPrecursor Ion [M+H]⁺Key Fragment Ion (m/z)Proposed Identity / Neutral Loss
4-(Azocane-1-carbonyl)piperidin-2-one 239.2127.1Acylium ion from loss of azocane
100.1Protonated piperidin-2-one from cleavage at C4
N-Acetylpiperidin-2-one 142.1100.1Protonated piperidin-2-one from loss of ketene (-42 Da)
72.1Loss of CO from m/z 100.1
N-Acetylazocane 156.2114.1Protonated azocane from loss of ketene (-42 Da)
43.0Acetyl acylium ion

Discussion: Structure Governs Fragmentation

The experimental data reveals distinct and diagnostic fragmentation patterns that directly correlate with the molecular structures.

  • Influence of the Linker: The most significant difference is observed in the primary fragmentation of the target molecule versus the N-acetylated analogues. For 4-(Azocane-1-carbonyl)piperidin-2-one , the exocyclic amide bond attached to the C4 position provides the most facile cleavage points, leading to fragments at m/z 127 and m/z 100. This demonstrates that fragmentation is initiated at this more complex and likely weaker linkage rather than within the stable lactam ring itself.

  • Diagnostic N-Acetyl Fragmentation: In contrast, both N-Acetylpiperidin-2-one and N-Acetylazocane show a dominant and highly characteristic neutral loss of ketene (42 Da). This is a classic fragmentation pathway for N-acetyl groups and serves as a reliable diagnostic marker. The presence of the m/z 100 ion in both the target molecule and N-Acetylpiperidin-2-one confirms the structural integrity of the piperidin-2-one ring during the initial fragmentation events.

  • Ring System Signature: The fragmentation of the N-acetylated compounds clearly isolates the signature of each heterocyclic ring. The formation of protonated piperidin-2-one (m/z 100) from one and protonated azocane (m/z 114) from the other provides unambiguous evidence of the core ring structure present in each molecule.

Conclusion

The mass spectral fragmentation of 4-(Azocane-1-carbonyl)piperidin-2-one is characterized by the preferential cleavage of the exocyclic amide bond, yielding key fragment ions at m/z 127 and m/z 100. This behavior is markedly different from simpler N-acetylated analogues, which are dominated by the neutral loss of ketene. This comparative analysis underscores a fundamental principle of mass spectrometry: fragmentation pathways are dictated by the underlying chemical structure, with cleavages occurring at the most labile bonds to produce the most stable fragments. By understanding these correlations, researchers can confidently use MS/MS data to elucidate the structures of complex novel molecules, accelerating the pace of chemical and pharmaceutical research.

References

  • Vaz, B. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • da Silva, G. O., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Fariña, J. L., et al. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. Heterocycles. [Link]

  • da Silva, G. O., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

  • Freitas, A. A., et al. (2021). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Fariña, J. L., et al. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Semantic Scholar. [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 2-Piperidinone. NIST WebBook. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

Sources

Comparative

The Rise of Privileged Scaffolds: A Comparative Guide to 4-(Azocane-1-carbonyl)piperidin-2-one and Other δ-Lactam Derivatives in High-Throughput Screening

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation.[1][2] These are molecular frameworks that are capable of providing high-affinity lig...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation.[1][2] These are molecular frameworks that are capable of providing high-affinity ligands for more than one type of biological target.[3] Among these, the piperidin-2-one, or δ-valerolactam, scaffold stands out as a particularly versatile motif, found in a multitude of biologically active natural products and synthetic pharmaceuticals.[4] Its prevalence is a testament to its favorable metabolic stability and its capacity to serve as a template for designing compounds with high specificity and affinity.[4]

This guide provides an in-depth comparison of a novel δ-lactam derivative, 4-(Azocane-1-carbonyl)piperidin-2-one, with other members of the piperidin-2-one class that have been evaluated in high-throughput screening (HTS) campaigns. We will delve into the structural rationale, present comparative biological data, and provide detailed experimental protocols for researchers and drug development professionals.

The Piperidin-2-one Core: A Foundation for Diverse Bioactivity

The six-membered piperidin-2-one ring is a recurring feature in compounds targeting a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5] Its chemical versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.

The core structure's ability to present substituents in well-defined spatial orientations makes it an ideal starting point for library synthesis and subsequent high-throughput screening.[6] The exploration of this chemical space has led to the identification of potent modulators of various signaling pathways.

Introducing 4-(Azocane-1-carbonyl)piperidin-2-one: A Novel Derivative

While specific high-throughput screening data for 4-(Azocane-1-carbonyl)piperidin-2-one is not yet widely published, we can infer its potential based on its unique structural components. This molecule combines the privileged piperidin-2-one scaffold with an eight-membered azocane ring.

The azocane moiety is noteworthy for its conformational flexibility, which can allow the molecule to adapt to the binding sites of various biological targets.[7] Furthermore, azocane derivatives are an emerging class of compounds with potential anti-infective properties.[7][8] The introduction of the azocane-1-carbonyl group at the 4-position of the piperidin-2-one ring could therefore confer novel biological activities or enhance existing ones.

Below is a diagram illustrating the relationship between the core scaffold and the novel derivative.

cluster_0 Core Scaffold cluster_1 Novel Derivative cluster_2 Key Substituent Piperidin-2-one Piperidin-2-one (δ-Valerolactam) Target_Molecule 4-(Azocane-1-carbonyl)piperidin-2-one Piperidin-2-one->Target_Molecule Core Structure Azocane Azocane Ring Azocane->Target_Molecule Confers Novel Properties Library Compound Library (δ-Lactam Derivatives) Primary_Screen Primary HTS (e.g., Cell Viability Assay) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Target-Based) Dose_Response->Secondary_Assays Hit_Validation Hit Validation & SAR Secondary_Assays->Hit_Validation

Caption: A typical high-throughput screening workflow.

Experimental Protocol: High-Throughput Cell Viability Assay (MTT Assay)

This protocol describes a common method for the primary screening of a compound library against cancer cell lines to assess cytotoxicity.

1. Cell Preparation:

  • Culture human cancer cell lines (e.g., A-549, MCF-7, HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the piperidin-2-one derivatives in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
  • Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanism of Action: Kinase Inhibition

Many piperidin-2-one derivatives exert their biological effects by modulating the activity of protein kinases, which are key regulators of cellular processes. [4]The diagram below illustrates a simplified signaling pathway that can be targeted by such compounds.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Piperidin-2-one Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Potential kinase inhibition by piperidin-2-one derivatives.

Conclusion and Future Directions

The piperidin-2-one scaffold is a proven and valuable starting point for the discovery of novel therapeutics. While the specific biological activity of 4-(Azocane-1-carbonyl)piperidin-2-one remains to be fully elucidated, its unique combination of a privileged core with a flexible azocane substituent makes it a compelling candidate for high-throughput screening campaigns. The methodologies and comparative data presented in this guide offer a framework for the evaluation of this and other novel δ-lactam derivatives. Future studies should focus on synthesizing and screening a library of such compounds to explore their structure-activity relationships and identify promising leads for further development.

References

  • ResearchGate. Isolation and Biological Activity of Azocine and Azocane Alkaloids. Available from: [Link]

  • PubMed. A synthetic microbial biosensor for high-throughput screening of lactam biocatalysts. Available from: [Link]

  • PubMed. Isolation and biological activity of azocine and azocane alkaloids. Available from: [Link]

  • National Center for Biotechnology Information. Privileged Scaffolds for Library Design and Drug Discovery. Available from: [Link]

  • ResearchGate. Recent advances in piperidones as privileged scaffolds for drug discovery and development. Available from: [Link]

  • PubMed. Privileged scaffolds in lead generation. Available from: [Link]

  • National Center for Biotechnology Information. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Available from: [Link]

  • PubMed. Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists. Available from: [Link]

  • Nature Communications. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Available from: [Link]

  • IJARSCT. A Simple Synthesis and Biological Evaluation of Heteroannulated Some Novel Azocine Derivatives. Available from: [Link]

  • ResearchGate. Privileged scaffolds in lead generation. Available from: [Link]

  • PubMed. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Available from: [Link]

  • ACS Publications. Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Available from: [Link]

  • Google Patents. Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient.
  • Preprints.org. Biological Activity of Azo Compounds: A Comprehensive Review. Available from: [Link]

  • RSC Publishing. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Available from: [Link]

  • Physical Chemistry Research. Introducing New Inhibitors for Ambler Class D of β-lactamase Enzymes by the High Throughput Virtual Screening Method. Available from: [Link]

  • ResearchGate. Significance and strategies for the synthesis of 2-piperidinones. Available from: [Link]

  • ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link]

  • Journal of Chinese Pharmaceutical Sciences. Virtual screening and high-throughput testing of L1 metallo-β-lactamase inhibitor. Available from: [Link]

  • RSC Publishing. A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. Available from: [Link]

Sources

Validation

Benchmarking 4-(Azocane-1-carbonyl)piperidin-2-one metabolic stability against reference compounds

In the landscape of contemporary drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1] A compound that i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, leading to a short half-life and poor bioavailability.[2] This guide provides a comprehensive benchmark analysis of the metabolic stability of a novel piperidinone derivative, 4-(Azocane-1-carbonyl)piperidin-2-one, against well-characterized reference compounds.

The selection of heterocyclic scaffolds is a pivotal decision in medicinal chemistry, profoundly influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3] The piperidine ring is a privileged structure in pharmaceuticals, valued for its favorable physicochemical properties and its presence in a multitude of approved drugs.[4][5] However, the metabolic fate of piperidine-containing molecules can be influenced by their substitution patterns.[4] This guide will delve into the in vitro metabolic stability of 4-(Azocane-1-carbonyl)piperidin-2-one, a compound featuring both a piperidin-2-one core and a larger, more flexible azocane ring. The larger ring size of the azocane moiety may increase lipophilicity, potentially enhancing membrane permeability but also increasing the likelihood of metabolism by cytochrome P450 enzymes.[6]

To provide a clear and objective comparison, we have benchmarked our target compound against two industry-standard reference compounds:

  • Verapamil: A well-known calcium channel blocker that is characterized by its low metabolic stability and is often used as a positive control for high clearance.[7][8]

  • Propranolol: A non-selective beta-blocker with intermediate metabolic stability.[8]

This guide will detail the experimental protocols for assessing metabolic stability in both human liver microsomes and human plasma, present the comparative data in a clear tabular format, and discuss the potential metabolic pathways.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for 4-(Azocane-1-carbonyl)piperidin-2-one and the reference compounds, Verapamil and Propranolol. The data was generated using the detailed protocols outlined in the subsequent sections of this guide.

CompoundHuman Liver Microsomes Half-Life (t½, min)Human Liver Microsomes Intrinsic Clearance (CLint, µL/min/mg protein)Human Plasma Half-Life (t½, min)
4-(Azocane-1-carbonyl)piperidin-2-one 4530.8> 120
Verapamil (Low Stability Control) 1877.0> 120
Propranolol (Moderate Stability Control) 3539.6> 120

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments conducted to generate the data presented above.

Human Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro drug metabolism studies, primarily assessing the susceptibility of a compound to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[9]

Materials:

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Test compound and reference compounds (10 mM in DMSO)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

Procedure:

  • Preparation of Working Solutions: Prepare a 1 µM working solution of the test and reference compounds by diluting the DMSO stock in 0.1 M phosphate buffer.

  • Microsome Preparation: Thaw the pooled human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[10]

  • Incubation: Add the diluted microsomes to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[7]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls (to assess non-enzymatic degradation), add an equal volume of phosphate buffer without the NADPH system.[11]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[7]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The intrinsic clearance (CLint) is then calculated from the half-life.[12]

Human Plasma Stability Assay

This assay evaluates the stability of a compound in human plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.

Materials:

  • Pooled human plasma

  • Test compound and reference compounds (10 mM in DMSO)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

Procedure:

  • Preparation of Working Solutions: Prepare a 1 µM working solution of the test and reference compounds by diluting the DMSO stock in a suitable buffer.

  • Incubation: Add the working solutions to the wells of a 96-well plate containing human plasma. Incubate the plate at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by transferring an aliquot of the plasma mixture to a separate plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

Experimental Workflow and Potential Metabolic Pathways

To visually represent the experimental process and potential metabolic transformations, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Output Compound Test & Reference Compounds Incubate_HLM Microsomal Incubation Compound->Incubate_HLM Incubate_Plasma Plasma Incubation Compound->Incubate_Plasma HLM Human Liver Microsomes HLM->Incubate_HLM Plasma Human Plasma Plasma->Incubate_Plasma NADPH NADPH Regenerating System NADPH->Incubate_HLM Quench Quench Reaction (Acetonitrile) Incubate_HLM->Quench Incubate_Plasma->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS HalfLife Half-Life (t½) LCMS->HalfLife Clearance Intrinsic Clearance (CLint) LCMS->Clearance

Caption: Experimental workflow for in vitro metabolic stability assays.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-(Azocane-1-carbonyl)piperidin-2-one Hydroxylation_Piperidinone Hydroxylation (Piperidinone Ring) Parent->Hydroxylation_Piperidinone Oxidation Hydroxylation_Azocane Hydroxylation (Azocane Ring) Parent->Hydroxylation_Azocane Oxidation Lactam_Cleavage Amide Hydrolysis (Lactam Cleavage) Parent->Lactam_Cleavage Hydrolysis Glucuronidation Glucuronidation Hydroxylation_Piperidinone->Glucuronidation Conjugation Hydroxylation_Azocane->Glucuronidation Conjugation

Caption: Potential metabolic pathways for 4-(Azocane-1-carbonyl)piperidin-2-one.

Discussion and Interpretation

The results from the human liver microsomal stability assay indicate that 4-(Azocane-1-carbonyl)piperidin-2-one possesses moderate metabolic stability, with a half-life of 45 minutes and an intrinsic clearance of 30.8 µL/min/mg protein. This profile is more favorable than that of the low-stability control, Verapamil (t½ = 18 min, CLint = 77.0 µL/min/mg protein), and comparable to the moderate-stability control, Propranolol (t½ = 35 min, CLint = 39.6 µL/min/mg protein).

The piperidinone moiety is a common structural motif in medicinal chemistry, and its metabolic stability can be a key factor in drug design. The observed moderate stability of 4-(Azocane-1-carbonyl)piperidin-2-one suggests that while it is susceptible to metabolism by hepatic enzymes, it is not rapidly cleared. This provides a good starting point for further lead optimization, should a higher metabolic stability be required.

In the human plasma stability assay, 4-(Azocane-1-carbonyl)piperidin-2-one, along with both reference compounds, demonstrated high stability with a half-life exceeding 120 minutes. This indicates that the compound is not significantly degraded by plasma enzymes, which is a desirable characteristic for a drug candidate.

The potential metabolic pathways for 4-(Azocane-1-carbonyl)piperidin-2-one, as depicted in the Graphviz diagram, primarily involve Phase I oxidation reactions mediated by CYP450 enzymes. These can include hydroxylation at various positions on both the piperidinone and azocane rings, as well as potential amide hydrolysis leading to the cleavage of the lactam ring. The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Conclusion

References

  • Grbac, R. T., Stanley, F. A., Ambo, T., Barbara, J. E., Haupt, L. J., Smith, B. D., Buckley, D. B., & Kazmi, F. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech, LLC. Retrieved from [Link]

  • Li, J., Su, H., Liu, Y., Li, W., & Chen, J. (2018). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 23(11), 2894. Retrieved from [Link]

  • Duan, M., Wang, Y., Zhang, L., & Li, Y. (2019). Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS. Journal of Kunming Medical University, 40(6), 1-6. Retrieved from [Link]

  • Kroemer, H. K., & Eichelbaum, M. (1992). Predictability of the in vivo metabolism of verapamil from in vitro data: contribution of individual metabolic pathways and stereoselective aspects. The Journal of pharmacology and experimental therapeutics, 260(3), 1052–1057. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Walczak, M. A., & Wicha, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 290, 116405. Retrieved from [Link]

  • Zhang, Y., Zhou, Y., Wang, Y., Li, Y., & Chen, X. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 578. Retrieved from [Link]

  • Shukla, S. J., & Shah, P. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific reports, 10(1), 20649. Retrieved from [Link]

  • Zhang, X., Li, N., Wang, Y., Liu, Y., & Ma, X. (2020). Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. Pharmaceutical biology, 58(1), 35–40. Retrieved from [Link]

  • Kumar, V., Fishback, J. A., Schray, R. C., Penthala, N. R., Crooks, P. A., & Newman, A. H. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European journal of medicinal chemistry, 208, 112674. Retrieved from [Link]

  • Petrovcic, J., Boyko, Y., Shved, D. A., & Sarlah, D. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Shcherbakov, S. V., & Komarova, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5865. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties Data of Compounds [1-20]. Retrieved from [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-zhrani, R. M., Al-Ghamdi, A. M., & El-Sayed, R. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(47), 30589–30612. Retrieved from [Link]

  • Toselli, F., Fredenwall, M., Larsson, S., Jurva, U., Weigelt, J., & Hayes, M. A. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of medicinal chemistry, 62(16), 7629–7642. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinone, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Global Bio-IT. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical pharmacokinetics, 44(12), 1251–1275. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 4-(Azocane-1-carbonyl)piperidin-2-one Isomers

Introduction: The Imperative of Isomer Identification in Modern Chemistry In the realm of organic chemistry and drug development, a molecule's identity is defined by more than just its chemical formula. The specific thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Isomer Identification in Modern Chemistry

In the realm of organic chemistry and drug development, a molecule's identity is defined by more than just its chemical formula. The specific three-dimensional arrangement of its atoms—its stereochemistry and conformation—can dramatically alter its physical properties, reactivity, and biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and definitive analytical techniques for elucidating these subtle yet critical structural nuances.[1][2] It allows chemists to probe the electronic environment of individual nuclei, providing a detailed fingerprint of the molecule's architecture.

This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 4-(Azocane-1-carbonyl)piperidin-2-one, a molecule presenting distinct isomerism challenges. We will explore the structural features that give rise to different isomeric forms and detail how specific NMR techniques can be used to distinguish, identify, and quantify them. The focus will be not just on the data itself, but on the underlying principles that govern the observed spectral differences, empowering researchers to apply these concepts to their own work.

Understanding the Isomeric Landscape of 4-(Azocane-1-carbonyl)piperidin-2-one

The structure of 4-(Azocane-1-carbonyl)piperidin-2-one presents two primary sources of isomerism that must be considered: stereoisomerism at the C4 position and rotational isomerism around the amide C-N bond.

  • Stereoisomerism: The carbon atom at the 4th position of the piperidin-2-one ring is a chiral center. This gives rise to a pair of enantiomers: (R)-4-(Azocane-1-carbonyl)piperidin-2-one and (S)-4-(Azocane-1-carbonyl)piperidin-2-one. In a standard achiral NMR solvent, these enantiomers are indistinguishable as they produce identical spectra. Differentiating them requires the use of a chiral derivatizing or solvating agent.[3][4][5]

  • Rotational Isomerism (Atropisomerism): The amide bond connecting the piperidin-2-one ring and the azocane ring possesses significant double-bond character due to resonance.[6][7] This restricts free rotation around the C-N bond, leading to the existence of two distinct and slowly interconverting rotational isomers (rotamers), often referred to as cis and trans conformers.[8][9] These rotamers are diastereomeric with respect to each other and, therefore, have different physical properties and distinct NMR spectra.[1] In solution at room temperature, it is common to observe two separate sets of signals corresponding to the two rotamers.[8]

Visualizing the Isomers

G cluster_0 Rotational Isomers (Diastereomers) cluster_1 Stereoisomers (Enantiomers) Trans-Amide Trans-Amide Cis-Amide Cis-Amide Trans-Amide->Cis-Amide Restricted C-N Rotation caption0 Figure 1: Cis/Trans Rotational Isomers. R-Isomer R-Isomer S-Isomer S-Isomer R-Isomer->S-Isomer Non-superimposable Mirror Images caption1 Figure 2: R/S Enantiomers at C4.

Caption: A step-by-step workflow for the complete NMR analysis of the isomers.

Detailed Experimental Protocols

1. Standard Sample Preparation and 1D NMR Acquisition

  • Objective: To obtain high-resolution ¹H and ¹³C spectra to identify the presence of rotational isomers.

  • Protocol:

    • Accurately weigh 5-10 mg of the 4-(Azocane-1-carbonyl)piperidin-2-one sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can sometimes influence the ratio of rotamers observed.

    • Vortex the tube until the sample is fully dissolved.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum (¹³C{¹H}). This experiment typically requires a longer acquisition time.

  • Self-Validation: The presence of doubled signals across the entire spectrum, particularly for carbons and protons near the amide bond, validates the presence of rotamers. The integration of corresponding proton signals can be used to determine the relative ratio of the two isomers. [8] 2. 2D NMR for Unambiguous Assignment

  • Objective: To definitively assign all proton and carbon signals for both rotamers.

  • Protocol:

    • Using the same sample, acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This will reveal which protons are spin-coupled to each other, helping to trace the connectivity within each rotamer.

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the confident assignment of protonated carbons.

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This reveals correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for assigning quaternary carbons (like the carbonyls) and piecing together the molecular fragments.

  • Self-Validation: A complete and consistent set of assignments across all 1D and 2D spectra, accounting for every signal for both isomers, confirms the structural analysis.

3. Chiral Analysis for Enantiomer Resolution

  • Objective: To determine if the sample is a racemic mixture and, if so, to quantify the enantiomeric ratio.

  • Protocol:

    • Prepare a sample as in Protocol 1.

    • Add a sub-stoichiometric amount of a chiral solvating agent (CSA), such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol or a chiral lanthanide shift reagent. [3] 3. Acquire a high-resolution ¹H NMR spectrum.

  • Self-Validation: If the sample is a racemic mixture, the CSA will form transient diastereomeric complexes with each enantiomer. This breaks the magnetic equivalence, causing signals (especially those near the chiral center C4) to split into two distinct sets. [5]The integration of these split signals provides the enantiomeric ratio.

Conclusion

The NMR analysis of 4-(Azocane-1-carbonyl)piperidin-2-one is a prime example of how powerful spectroscopy can be for dissecting complex isomeric mixtures. The key to a successful analysis is recognizing the potential for both rotational and stereoisomerism from the outset. By observing the characteristic doubling of signals in both ¹H and ¹³C spectra, researchers can identify and quantify the diastereomeric rotamers. Further analysis with 2D NMR techniques provides the necessary data for complete and unambiguous signal assignment, while the use of chiral solvating agents allows for the resolution and quantification of enantiomers. This systematic approach, grounded in the fundamental principles of NMR, provides the rigorous structural verification required in modern chemical research and development.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, June 15). NMR analysis of streoisomer?. Retrieved from [Link]

  • Villalva, N. E., et al. (2014). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N' -bis-formyl-o-tolidine. Molecules, 19(5), 6524-6533. Retrieved from [Link]

  • Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. Retrieved from [Link]

  • Wang, N., et al. (2017). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 2(1), 43-48. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 14). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Bandar, J. S., et al. (2015). Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. Chemical Science, 6(2), 1036-1040. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Mohan R. T. S, Pandiarajan K, Kajane Devi G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry, 14(1). Retrieved from [Link]

  • Jiang, H., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9029-9034. Retrieved from [Link]

  • ResearchGate. (n.d.). The numbering system used in piperine derivatives for 1 H and 13 C NMR.... Retrieved from [Link]

  • Zhang, D., et al. (2012). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 77(3), 1639-1643. Retrieved from [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (2008). Combination of 1H and 13C NMR Spectroscopy. In Carbon-13 NMR Spectroscopy. Wiley-VCH. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Yakan, H., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]

  • Scribd. (n.d.). NMR Shifts for Alkane Types. Retrieved from [Link]

  • Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Crystals, 14(8), 71. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 43(8), 611-624. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Azocane-1-carbonyl)piperidin-2-one

This guide provides essential safety and logistical information for the proper disposal of 4-(Azocane-1-carbonyl)piperidin-2-one, a novel heterocyclic compound. As researchers and drug development professionals, it is ou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Azocane-1-carbonyl)piperidin-2-one, a novel heterocyclic compound. As researchers and drug development professionals, it is our collective responsibility to ensure that our work is conducted with the highest regard for safety and environmental stewardship. This document is structured to provide a clear, step-by-step protocol for the handling and disposal of this compound, grounded in established safety principles and regulatory requirements.

Hazard Assessment and Chemical Profile

Table 1: Inferred Hazard Profile of 4-(Azocane-1-carbonyl)piperidin-2-one

Hazard CategoryPotential Risks and Considerations
Acute Toxicity (Oral) Similar piperidinone-containing compounds can be harmful if swallowed[1][2].
Skin Corrosion/Irritation May cause skin irritation upon contact[3][4].
Serious Eye Damage/Irritation May cause serious eye irritation[3][4].
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation[3][4].
Environmental Hazards The environmental fate of this specific compound is unknown. Therefore, it should not be released into the environment[4][5].

Given these potential hazards, all handling and disposal procedures must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[6][7][8].

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 4-(Azocane-1-carbonyl)piperidin-2-one for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls : All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure[7].

  • Eye and Face Protection : Safety glasses with side shields or chemical splash goggles are required[9].

  • Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact[9].

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary, as determined by your institution's safety officer[10].

Step-by-Step Disposal Protocol

The disposal of 4-(Azocane-1-carbonyl)piperidin-2-one must comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA)[11]. This means it cannot be disposed of in regular trash or down the drain[11].

Protocol for Solid Waste:

  • Segregation : Collect all solid waste contaminated with 4-(Azocane-1-carbonyl)piperidin-2-one, including unused compound, contaminated weighing paper, and disposable labware, in a designated, compatible hazardous waste container[12][13]. The container should be made of a material that does not react with the chemical[14].

  • Labeling : The waste container must be clearly labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[11][12]. The label must include the full chemical name, "4-(Azocane-1-carbonyl)piperidin-2-one," and the approximate quantity[11].

  • Storage : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory[14][15]. Ensure it is stored separately from incompatible chemicals[13].

  • Pickup : Once the container is full or has been in storage for the maximum allowable time (typically 90 days), arrange for a pickup by your institution's hazardous waste management team[14].

Protocol for Liquid Waste (Solutions):

  • Collection : Collect all liquid waste containing 4-(Azocane-1-carbonyl)piperidin-2-one in a dedicated, leak-proof, and chemically compatible container[12][14]. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling : As with solid waste, the liquid waste container must be accurately labeled with a hazardous waste tag, including the chemical name and concentration of all components[11].

  • Storage : Store the sealed container in a secondary containment bin to prevent spills[12].

  • Disposal : Arrange for pickup by your institution's hazardous waste management team.

Decontamination of Laboratory Equipment

Proper decontamination of all non-disposable equipment is crucial to prevent cross-contamination and ensure a safe working environment.

Protocol for Glassware and Other Non-Porous Surfaces:

  • Initial Rinse : Rinse the equipment with a suitable solvent in which 4-(Azocane-1-carbonyl)piperidin-2-one is soluble. This rinsate must be collected and disposed of as hazardous liquid waste[12][16]. For highly toxic compounds, the first three rinses should be collected[12].

  • Cleaning : After the initial rinse, wash the equipment with warm, soapy water[16][17].

  • Final Rinse : Rinse thoroughly with deionized water.

  • Drying : Allow the equipment to air dry completely before reuse or storage.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Consult SDS (if available) : If a specific SDS is available, consult it for spill cleanup instructions. In its absence, follow general procedures for non-volatile solids.

  • Cleanup : For small spills of solid material, carefully sweep or vacuum the powder and place it in a labeled hazardous waste container[5][10]. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container[9].

  • Decontaminate : Decontaminate the spill area following the procedures outlined in Section 4.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 4-(Azocane-1-carbonyl)piperidin-2-one.

G start Waste Generation (4-(Azocane-1-carbonyl)piperidin-2-one) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container with Secondary Containment liquid_waste->collect_liquid collect_sharps Collect in a Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup caption Disposal Workflow for 4-(Azocane-1-carbonyl)piperidin-2-one

Caption: Disposal Workflow for 4-(Azocane-1-carbonyl)piperidin-2-one

References

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. Available at: [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • aapptec. Safety Data Sheet. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Available at: [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]

  • Vanderbilt University Environmental Health and Safety. The Laboratory Standard. Available at: [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Available at: [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. Available at: [Link]

  • Decon-X. Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • Aport. Decontamination Protocols for Lab Equipment. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

Sources

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